Product packaging for Sulfamide, tetramethyl-(Cat. No.:CAS No. 3768-63-6)

Sulfamide, tetramethyl-

Cat. No.: B1295353
CAS No.: 3768-63-6
M. Wt: 152.22 g/mol
InChI Key: WIOVVBRSQYYSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamide, tetramethyl- is a useful research compound. Its molecular formula is C4H12N2O2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.
The exact mass of the compound Sulfamide, tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sulfamide, tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamide, tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O2S B1295353 Sulfamide, tetramethyl- CAS No. 3768-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOVVBRSQYYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191113
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-63-6
Record name Tetramethylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamide, tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsulfamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sulfamide, tetramethyl- (CAS Number 3768-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Sulfamide, tetramethyl-, CAS number 3768-63-6. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. All quantitative data are presented in structured tables for clarity. Detailed, plausible experimental protocols for its synthesis and characterization are provided, based on established chemical principles. Furthermore, this guide includes visualizations of the synthetic workflow to facilitate understanding. Notably, a thorough review of scientific literature indicates no established role for Sulfamide, tetramethyl- in biological signaling pathways; its utility is primarily in the domain of chemical synthesis.

Chemical and Physical Properties

Sulfamide, tetramethyl-, also known as N,N,N',N'-tetramethylsulfamide, is a symmetrical sulfamide derivative. Its core properties are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource(s)
CAS Number 3768-63-6[1][2]
Molecular Formula C₄H₁₂N₂O₂S[1][2]
Molecular Weight 152.22 g/mol [2][3]
Synonyms N,N,N',N'-Tetramethylsulfonamide, Tetramethylsulfamide, (Dimethylsulfamoyl)dimethylamine[1][4][5]
InChI Key WIOVVBRSQYYSMV-UHFFFAOYSA-N[3]
SMILES CN(C)S(=O)(=O)N(C)C[2]
Table 2: Physical Properties
PropertyValueUnitSource(s)
Melting Point 70-73°C[1]
Boiling Point 225°C (at 760 mmHg)[1]
Density 1.17g/cm³[1][4]
Flash Point 81.2°C[1]
Refractive Index 1.482[1]
Solubility Soluble in ethanol.[6]
Table 3: Computational Data
PropertyValueUnitSource(s)
Topological Polar Surface Area (TPSA) 40.62Ų[2]
logP (Octanol-Water Partition Coefficient) -0.6456[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Synthesis and Purification

The primary route for the synthesis of Sulfamide, tetramethyl- involves the reaction of a sulfamoyl chloride with an amine.[3] A common specific method is the reaction of N,N-dimethylsulfamoyl chloride with dimethylamine. An alternative approach involves the reaction of dimethylamine with sulfuryl fluoride.[7]

Experimental Protocol: Synthesis from N,N-Dimethylsulfamoyl Chloride and Dimethylamine

This protocol describes a plausible method for the laboratory-scale synthesis of Sulfamide, tetramethyl-.

Materials:

  • N,N-Dimethylsulfamoyl chloride

  • Dimethylamine (40% solution in water or as a gas)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve N,N-dimethylsulfamoyl chloride (1 equivalent) in diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 equivalents) in water or bubble dimethylamine gas through the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude Sulfamide, tetramethyl-

  • Ethanol or a mixture of hexane and ethyl acetate

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification N,N-Dimethylsulfamoyl_Chloride N,N-Dimethylsulfamoyl Chloride Reaction_Vessel Reaction in Diethyl Ether (0°C to RT) N,N-Dimethylsulfamoyl_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Washing Aqueous Wash (NaHCO3, Brine) Reaction_Vessel->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Product Pure Sulfamide, tetramethyl- Recrystallization->Product

Synthesis workflow for Sulfamide, tetramethyl-.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Sulfamide, tetramethyl-.

¹H NMR (Proton NMR): Due to the molecule's symmetry, a single signal is expected for the twelve equivalent protons of the four methyl groups.

  • Expected Chemical Shift: Approximately 2.7-2.9 ppm (in CDCl₃). The electron-withdrawing sulfonyl group causes a downfield shift compared to a simple dimethylamino group.

¹³C NMR (Carbon-13 NMR): Similarly, a single signal is expected for the four equivalent methyl carbons.

  • Expected Chemical Shift: Approximately 37-39 ppm (in CDCl₃).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of purified Sulfamide, tetramethyl- in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak:

  • [M]⁺ or [M+H]⁺ at m/z 152 or 153, respectively.

Common Fragmentation Pathways:

  • Loss of a dimethylamino radical (•N(CH₃)₂) to give a fragment at m/z 108.

  • Formation of the dimethyliminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Sulfamide, tetramethyl- NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dissolve in Methanol/Acetonitrile Sample->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data Structural Confirmation NMR_Acq->NMR_Data MS_Acq Acquire Mass Spectrum (ESI or EI) MS_Prep->MS_Acq MS_Data Molecular Weight and Fragmentation Analysis MS_Acq->MS_Data

Analytical workflow for characterization.

Applications in Research and Development

The primary application of Sulfamide, tetramethyl- is as a reagent in organic synthesis. It can serve as a precursor for more complex sulfamide derivatives.[3] For instance, it can be activated by reaction with an electrophile to form a more reactive intermediate, which can then be used in subsequent synthetic transformations.[3] One notable application is its use in the preparation of enol N,N-dimethylsulfamates.[8]

Biological Activity and Signaling Pathways

A comprehensive review of the scientific literature reveals no significant evidence of direct biological activity or involvement in specific signaling pathways for Sulfamide, tetramethyl- itself. While the broader class of sulfonamides contains many biologically active compounds, including well-known antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway, the simple tetramethyl derivative does not appear to share this activity.[9] Its fully substituted nature, lacking the N-H protons often crucial for biological interactions, likely contributes to its limited biological profile. Therefore, its relevance in drug development is primarily as a synthetic building block rather than a pharmacologically active agent.

Safety Information

Based on available safety data sheets, Sulfamide, tetramethyl- is not classified as hazardous.[10][11] However, standard laboratory safety precautions should always be observed when handling this or any chemical compound. This includes wearing appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[10]

Conclusion

Sulfamide, tetramethyl- (CAS 3768-63-6) is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and it can be purified using standard laboratory techniques. While the broader sulfonamide class is of great importance in medicinal chemistry, the primary utility of the tetramethyl derivative lies in its role as a reagent and building block in organic synthesis. There is currently no evidence to suggest its involvement in biological signaling pathways. This technical guide provides a solid foundation of information for researchers and scientists utilizing this compound in their work.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetramethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,N',N'-tetramethylsulfamide (also known as tetramethylsulfamide). This document details a proposed synthetic protocol, purification methods, and a full profile of its physicochemical and spectral properties to support research and development activities.

Physicochemical Properties

Tetramethylsulfamide is a tetra-substituted sulfamide with the chemical formula C₄H₁₂N₂O₂S. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₁₂N₂O₂S[1]
Molecular Weight 152.215 g/mol [1]
CAS Number 3768-63-6[1]
IUPAC Name N,N,N',N'-tetramethylsulfamide
Synonyms Sulfamide, tetramethyl-; Sulfonyldimethyldiamide[1]
Melting Point 73-74 °C
Boiling Point 225 °C at 760 mmHg

Synthesis of Tetramethylsulfamide

The most common laboratory-scale synthesis of tetramethylsulfamide involves the reaction of a suitable sulfonylating agent with an excess of dimethylamine. A proposed detailed experimental protocol is provided below, based on established methods for sulfonamide synthesis.

Proposed Experimental Protocol

Reaction Scheme:

SO₂(N(CH₃)₂)Cl + 2 (CH₃)₂NH → SO₂(N(CH₃)₂)₂ + (CH₃)₂NH₂Cl

Materials:

  • N,N-Dimethylsulfamoyl chloride

  • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of dimethylamine (2.2 equivalents) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

  • Addition of Reactant: A solution of N,N-dimethylsulfamoyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred dimethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction mixture is filtered to remove the dimethylamine hydrochloride precipitate. The filtrate is then washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetramethylsulfamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure tetramethylsulfamide as a white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of Tetramethylsulfamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Dimethylsulfamoyl_Chloride N,N-Dimethylsulfamoyl Chloride Reaction_Vessel Reaction in Anhydrous Diethyl Ether (0°C to Room Temperature) Dimethylsulfamoyl_Chloride->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Filtration Filtration to remove (CH3)2NH2Cl Reaction_Vessel->Filtration Washing Washing with Water and Brine Filtration->Washing Drying Drying with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure Tetramethylsulfamide Recrystallization->Pure_Product CharacterizationWorkflow Characterization of Tetramethylsulfamide cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized Tetramethylsulfamide NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis NMR_Data Chemical Shifts and Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak and Fragmentation Pattern MS->MS_Data EA_Data Elemental Composition Elemental_Analysis->EA_Data Structure_Confirmation Structural Confirmation and Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation EA_Data->Structure_Confirmation

References

Spectroscopic Data of N,N,N',N'-Tetramethylsulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N',N'-tetramethylsulfamide (CAS: 3768-63-6). The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed look at its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics.

Molecular Structure and Properties:

  • Formula: C₄H₁₂N₂O₂S[1][2]

  • Molecular Weight: 152.215 g/mol [1][2]

  • Structure: A central sulfonyl group (SO₂) is bonded to two dimethylamino [-N(CH₃)₂] groups. This high degree of symmetry is a key determinant of its spectroscopic features.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. The electron ionization (EI) mass spectrum of tetramethylsulfamide provides a clear molecular ion peak and a characteristic fragmentation pattern.

Data Presentation: Electron Ionization Mass Spectrometry

The data below is sourced from the NIST Mass Spectrometry Data Center.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Identity
4234.7[C₂H₄N]⁺
44100.0 (Base Peak)[C₂H₆N]⁺
641.1[SO₂]⁺
7632.7[CH₂N₂O₂S]⁺
10829.6[C₂H₆N₂O₂S]⁺
15232.7[C₄H₁₂N₂O₂S]⁺ (Molecular Ion)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for acquiring an EI-MS spectrum involves the following steps:

  • Sample Introduction: A dilute solution of N,N,N',N'-tetramethylsulfamide in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualization: Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of N,N,N',N'-tetramethylsulfamide under electron ionization conditions.

G cluster_main Fragmentation of Tetramethylsulfamide mol [C₄H₁₂N₂O₂S]⁺• m/z = 152 (Molecular Ion) frag1 [C₂H₆N₂O₂S]⁺• m/z = 108 mol->frag1 - C₂H₄ frag3 [C₂H₆N]⁺ m/z = 44 (Base Peak) mol->frag3 - SO₂N(CH₃)₂ frag2 [CH₂N₂O₂S]⁺• m/z = 76 frag1->frag2 - CH₂ frag4 [C₂H₄N]⁺ m/z = 42 frag3->frag4 - H₂

MS Fragmentation Pathway for Tetramethylsulfamide.
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present in the molecule.

Data Presentation: Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for sulfonamides, applicable to tetramethylsulfamide. Data is compiled from the NIST WebBook and general spectroscopic literature for sulfonamides.[2][4][5]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2950-2850Medium-StrongC-H Stretch-CH₃
~1340-1315StrongAsymmetric StretchSO₂
~1185-1145StrongSymmetric StretchSO₂
~925-900MediumS-N StretchS-N

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample like tetramethylsulfamide, the KBr pellet method is common.[6] A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum of the pure KBr pellet (or the empty sample compartment for gas-phase analysis) is recorded. This allows for the subtraction of atmospheric (CO₂, H₂O) and matrix signals.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • Data Acquisition: The instrument passes an infrared beam through the sample, and a detector measures the transmitted radiation. An interferometer is used to generate an interferogram, which is then mathematically converted into an IR spectrum (transmittance vs. wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Due to the high symmetry of tetramethylsulfamide, its ¹H and ¹³C NMR spectra are expected to be very simple.[3]

Data Presentation: Predicted NMR Chemical Shifts

Direct experimental data for tetramethylsulfamide is not consistently reported in publicly available databases. The following values are predicted based on the molecular structure and typical chemical shift ranges for similar functional groups.[3]

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5 - 2.9Singlet12HFour equivalent -N(CH₃)₂ groups

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm)Assignment
~35 - 45Four equivalent -N(CH₃)₂ groups

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra is as follows:[7]

  • Sample Preparation: Dissolve approximately 10-20 mg of N,N,N',N'-tetramethylsulfamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity and achieve high resolution.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

    • ¹³C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon. A greater number of scans (e.g., 128 or more) is often required due to the lower natural abundance of ¹³C.[7]

  • Data Processing: The acquired free induction decay (FID) signal is processed. This involves Fourier transformation, phase correction, and baseline correction to produce the final NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[8]

Visualizations of Methodologies

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the complete spectroscopic characterization of a chemical compound.

G cluster_workflow General Spectroscopic Workflow prep Sample Preparation (Dissolving, KBr Pellet, etc.) ms Mass Spectrometry (EI-MS) prep->ms ir Infrared Spectroscopy (FTIR) prep->ir nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr ms_data Acquire MS Data (Fragmentation Pattern) ms->ms_data ir_data Acquire IR Data (Functional Groups) ir->ir_data nmr_data Acquire NMR Data (Chemical Environment) nmr->nmr_data analysis Combined Data Analysis ms_data->analysis ir_data->analysis nmr_data->analysis structure Structural Elucidation analysis->structure

Workflow for Spectroscopic Characterization.

Logical Relationships in Structural Elucidation

This chart shows how different spectroscopic techniques provide complementary data to confirm the structure of tetramethylsulfamide.

G cluster_logic Spectroscopic Information Synergy center_node N,N,N',N'-Tetramethylsulfamide Structure ms Mass Spec Provides Molecular Weight (152) & Fragmentation ms->center_node confirms ir Infrared Confirms SO₂ & C-H Functional Groups ir->center_node confirms nmr NMR Shows High Symmetry (1 ¹H signal, 1 ¹³C signal) nmr->center_node confirms

Logical Flow of Spectroscopic Data.

References

Tetramethylsulfamide: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfamide, is a chemical compound with the molecular formula C4H12N2O2S.[1] While it shares the core sulfamide functional group with a class of well-known pharmaceuticals, its specific physicochemical properties are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of tetramethylsulfamide, focusing on its solubility and stability. Due to the limited specific data for this compound, this document also furnishes detailed experimental protocols adapted from established methodologies for sulfonamides to enable researchers to generate the necessary data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of tetramethylsulfamide is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of Tetramethylsulfamide

PropertyValueReference
Molecular Formula C4H12N2O2S[1]
Molecular Weight 152.215 g/mol [1]
Melting Point 70-73 °C[1]
Boiling Point 225 °C at 760 mmHg[1]
Density 1.17 g/cm³[1]
Flash Point 81.2 °C[1]
LogP (Octanol/Water Partition Coefficient) 0.43520[1]
Refractive Index 1.482[1]

Solubility Profile

To address the data gap, this guide provides a framework for systematically determining the solubility of tetramethylsulfamide. The following tables are designed to be populated with experimental data.

Table 2: Solubility of Tetramethylsulfamide in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Water37
Ethanol25
Ethanol37
Methanol25
Methanol37
Acetone25
Acetone37
Dichloromethane25
Dichloromethane37
Dimethyl Sulfoxide (DMSO)25
Dimethyl Sulfoxide (DMSO)37

Experimental Protocol: Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of tetramethylsulfamide in various solvents.

4.1 Materials

  • Tetramethylsulfamide

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of tetramethylsulfamide to a known volume of each solvent in separate vials. The excess solid should be visually present.

    • Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of tetramethylsulfamide of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions and determine the concentration of tetramethylsulfamide in the saturated supernatant.

4.3 Data Analysis

  • Calculate the solubility in mg/mL and mol/L.

  • Record the results in a table similar to Table 2.

Stability Profile

The chemical stability of a compound is paramount for its safe and effective use. Degradation of the active substance can lead to loss of potency and the formation of potentially toxic impurities. The stability of sulfonamides can be affected by factors such as pH, temperature, and light.

5.1 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a compound. These studies involve exposing the compound to stress conditions that are more severe than those it would likely encounter during its shelf life.

Table 3: Stability of Tetramethylsulfamide under Forced Degradation Conditions

Stress ConditionDurationObservations (e.g., color change, precipitation)% DegradationMajor Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl)
Basic Hydrolysis (e.g., 0.1 M NaOH)
Oxidative Degradation (e.g., 3% H₂O₂)
Thermal Degradation (e.g., 60 °C)
Photodegradation (e.g., UV light)

Experimental Protocol: Stability Testing

The following protocol describes a general procedure for conducting forced degradation studies on tetramethylsulfamide.

6.1 Materials

  • Tetramethylsulfamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and other necessary solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

6.2 Procedure

  • Preparation of Stock Solution: Prepare a stock solution of tetramethylsulfamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration in 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration in 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration in 3% H₂O₂.

    • Thermal Degradation: Store a solution of tetramethylsulfamide at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose a solution of tetramethylsulfamide to UV light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact tetramethylsulfamide from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

    • Identify and characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Record the results in a table similar to Table 3.

Visualizations

The following diagrams illustrate key workflows for assessing the solubility and stability of tetramethylsulfamide.

Solubility_Workflow A Start: Obtain Tetramethylsulfamide B Select Solvents (e.g., Water, Ethanol, DMSO) A->B C Prepare Supersaturated Solutions B->C D Equilibrate at Controlled Temperature C->D E Separate Solid and Liquid Phases (Centrifugation) D->E F Filter Supernatant E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility G->H I End: Solubility Profile H->I

Caption: Workflow for determining the solubility of tetramethylsulfamide.

Stability_Workflow Start Start: Tetramethylsulfamide Solution Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photodegradation Stress->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC-PDA/MS Sample->Analyze Quantify Quantify Degradation Analyze->Quantify Identify Identify Degradants Analyze->Identify End End: Stability Profile and Degradation Pathways Quantify->End Identify->End

Caption: Workflow for assessing the stability of tetramethylsulfamide.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability profile of tetramethylsulfamide. While specific experimental data for this compound is limited, the provided physicochemical properties and detailed experimental protocols offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific needs. The systematic application of these methodologies will enable a comprehensive characterization of tetramethylsulfamide, facilitating its potential application in various scientific and pharmaceutical endeavors.

References

The Unassuming Workhorse: Tetramethylsulfamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – While it may not possess the household recognition of other reagents, tetramethylsulfamide ((CH₃)₂NSO₂N(CH₃)₂) is a versatile and powerful precursor in the synthetic organic chemist's toolbox. This technical guide provides an in-depth exploration of its applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in the synthesis of diverse molecular architectures, including guanidines and various heterocyclic systems.

Physicochemical Properties and Safety

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfonamide, is a stable, solid compound with a molecular weight of 152.22 g/mol .[1][2][3] Its robust nature and relatively low reactivity under standard conditions make it a safe and convenient reagent to handle in the laboratory. However, as with all chemical reagents, appropriate personal protective equipment should be worn, and it should be handled in a well-ventilated area.[4][5][6][7]

Table 1: Physicochemical Data of Tetramethylsulfamide

PropertyValueReference
CAS Number 3768-63-6[1]
Molecular Formula C₄H₁₂N₂O₂S[1]
Molecular Weight 152.22 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 70-73 °C[2]
Boiling Point 225 °C[2]

Applications in Organic Synthesis

Tetramethylsulfamide serves as a valuable precursor in a variety of organic transformations, primarily acting as a source of the dimethylaminosulfonyl group or as a scaffold for the construction of more complex molecules.

Synthesis of Guanidines

One of the notable applications of sulfamide derivatives is in the synthesis of guanidines, a structural motif prevalent in many biologically active compounds. While direct protocols starting from tetramethylsulfamide are not extensively documented in readily available literature, the related chemistry of sulfamides provides a clear pathway. The general strategy involves the activation of the sulfamide, followed by displacement with amines to form the guanidine core. This approach offers a safer alternative to more traditional methods.[8]

Synthesis of Substituted Sulfamides and Heterocycles

Tetramethylsulfamide can be functionalized to generate a range of substituted sulfamides. This is typically achieved through deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. This reactivity opens avenues for the synthesis of novel sulfamide-containing compounds with potential applications in medicinal and agricultural chemistry.[1][9][10]

Furthermore, sulfamides are recognized as important building blocks for the synthesis of nitrogen- and sulfur-containing heterocycles, many of which exhibit significant biological activity.[4][5][6][11] The reactivity of the sulfamide core allows for its incorporation into various ring systems, contributing to the diversity of accessible heterocyclic scaffolds.

Experimental Protocols

While specific, detailed protocols starting directly from tetramethylsulfamide are not abundantly available in the reviewed literature, the following general procedures for related transformations can be adapted by skilled chemists.

General Procedure for the Deprotonation and Alkylation of a Sulfonamide (Analogous to Tetramethylsulfamide):

  • Materials: N-(trimethylsilyl)sulfonamide (as an analogue), anhydrous solvent (e.g., THF), strong non-nucleophilic base (e.g., NaH, KHMDS), electrophile (e.g., alkyl halide).

  • Procedure:

    • Dissolve the N-(trimethylsilyl)sulfonamide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add the strong base to the solution and stir for a specified time to allow for complete deprotonation.

    • Add the electrophile to the reaction mixture and allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.[12]

Note: The direct application of this procedure to tetramethylsulfamide would require careful optimization of the base, solvent, and reaction temperature to achieve selective mono- or di-alkylation.

Logical Workflow for Sulfamide Functionalization

The functionalization of a sulfamide like tetramethylsulfamide generally follows a logical progression of steps, which can be visualized as a workflow. This process is crucial for the synthesis of more complex derivatives.

Sulfamide_Functionalization Start Tetramethylsulfamide Anion Lithiated Intermediate Start->Anion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Anion Product Substituted Sulfamide Anion->Product Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->Product End Purification Product->End

Caption: General workflow for the functionalization of tetramethylsulfamide.

Conclusion

Tetramethylsulfamide, while often overlooked, presents itself as a valuable and versatile precursor in organic synthesis. Its stability and predictable reactivity make it an attractive starting material for the construction of more complex molecules, including substituted sulfamides and, by extension, guanidines and various heterocyclic systems. Further exploration into the direct functionalization of tetramethylsulfamide is warranted and holds the potential to unlock new and efficient synthetic routes to compounds of medicinal and agricultural importance. This guide serves as a foundational resource to encourage and aid researchers in harnessing the synthetic potential of this unassuming yet powerful building block.

References

In-Depth Technical Guide: Molecular Structure and Conformation of Tetramethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethylsulfamide, a member of the sulfonamide class of compounds, possesses a deceptively simple structure that belies a complex conformational landscape. This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of tetramethylsulfamide, drawing upon available spectroscopic and computational data. A thorough understanding of its three-dimensional arrangement and flexibility is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where precise molecular geometry governs intermolecular interactions and reactivity.

Molecular Structure

The fundamental structure of tetramethylsulfamide (C₄H₁₂N₂O₂S) consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two dimethylamino groups.[1] This arrangement results in a molecule with a high degree of symmetry. The central sulfur atom adopts a distorted tetrahedral geometry, a common feature in sulfonamides.[2]

Bond Lengths and Angles

Table 1: Calculated Molecular Geometry of Tetramethylsulfamide

ParameterValue (Å or °)Method
S=O Bond Length[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
S-N Bond Length[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
N-C Bond Length[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
C-H Bond Length[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
O=S=O Bond Angle[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
O=S-N Bond Angle[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
N-S-N Bond Angle[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
S-N-C Bond Angle[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]
C-N-C Bond Angle[Data not available in search results][Specify computational level, e.g., DFT/B3LYP/6-311+G(d,p)]

Note: The values in this table are placeholders and would be populated with data from a dedicated computational study.

Molecular Conformation

The conformational flexibility of tetramethylsulfamide is primarily dictated by the rotation around the S-N bonds. The interplay of steric hindrance between the methyl groups and the sulfonyl oxygens, along with electronic effects, governs the preferred spatial arrangement of the dimethylamino groups.

Rotational Barriers and Stable Conformers

Computational studies are instrumental in elucidating the potential energy surface associated with S-N bond rotation. These studies can identify the minimum energy conformations (stable conformers) and the transition states connecting them, thereby providing the rotational energy barriers.

Table 2: Calculated Conformational Analysis Data for Tetramethylsulfamide

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°) (O=S-N-C)Rotational Barrier (kcal/mol)
[e.g., Anti-Anti][e.g., 0.00][e.g., ±180, ±180][Data not available in search results]
[e.g., Anti-Gauche][Data not available in search results][e.g., ±180, ±60][Data not available in search results]
[e.g., Gauche-Gauche][Data not available in search results][e.g., ±60, ±60][Data not available in search results]

Note: The conformer descriptions and values are illustrative and require data from a specific computational conformational analysis.

The following diagram illustrates the logical workflow for a computational conformational analysis.

G start Initial 3D Structure of Tetramethylsulfamide crest Conformational Search (e.g., CREST) start->crest dft_opt Geometry Optimization of Conformers (e.g., DFT/B3LYP) crest->dft_opt freq Frequency Calculation and Thermochemical Analysis dft_opt->freq ts_search Transition State Search for Rotational Barriers dft_opt->ts_search final Identification of Stable Conformers, Relative Energies, and Rotational Barriers freq->final irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc irc->final

Computational Workflow for Conformational Analysis.

Experimental Protocols

Precise experimental determination of the molecular structure and conformation of tetramethylsulfamide would rely on techniques such as single-crystal X-ray diffraction, gas-phase electron diffraction, and nuclear magnetic resonance (NMR) spectroscopy. The following sections outline the generalized experimental protocols for these methods as they would be applied to a small organic molecule like tetramethylsulfamide.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and detailed information about the molecular structure in the solid state.

Experimental Workflow:

G crystal_growth Crystal Growth of Tetramethylsulfamide crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection mounting Mounting the Crystal on a Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction and Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (Bond Lengths, Angles, etc.) structure_refinement->final_structure

Single-Crystal X-ray Diffraction Workflow.

Protocol:

  • Crystal Growth: High-quality single crystals of tetramethylsulfamide would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Crystal Selection and Mounting: A well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution molecular structure.[3]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Experimental Workflow:

G sample_prep Sample Vaporization diffraction Interaction of Electron Beam with Gaseous Sample sample_prep->diffraction electron_beam Generation of High-Energy Electron Beam electron_beam->diffraction pattern_recording Recording of Diffraction Pattern diffraction->pattern_recording data_analysis Analysis of Scattering Intensities pattern_recording->data_analysis structure_refinement Molecular Modeling and Structure Refinement data_analysis->structure_refinement final_structure Gas-Phase Molecular Structure structure_refinement->final_structure

Gas-Phase Electron Diffraction Workflow.

Protocol:

  • Sample Introduction: A gaseous sample of tetramethylsulfamide is introduced into a high-vacuum chamber.

  • Electron Diffraction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.[4][5]

  • Data Collection: The diffraction pattern is recorded on a photographic plate or a digital detector.

  • Data Analysis: The scattering intensities are measured and converted into a molecular scattering curve.

  • Structure Refinement: The experimental scattering curve is compared to theoretical curves calculated for different molecular models. The geometric parameters of the model are refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule. For tetramethylsulfamide, ¹H and ¹³C NMR would confirm the high symmetry of the molecule.

Experimental Workflow:

G sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_spectrometer Placement in NMR Spectrometer sample_prep->nmr_spectrometer data_acquisition Acquisition of 1H and 13C Spectra nmr_spectrometer->data_acquisition data_processing Data Processing (Fourier Transformation, Phasing, etc.) data_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_processing->spectral_analysis structure_confirmation Structural Confirmation spectral_analysis->structure_confirmation

NMR Spectroscopy Workflow.

Protocol:

  • Sample Preparation: A solution of tetramethylsulfamide is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts and coupling constants are analyzed to confirm the molecular structure. Due to the symmetry of tetramethylsulfamide, a single peak would be expected in the ¹H NMR spectrum for the twelve equivalent methyl protons, and a single peak in the ¹³C NMR spectrum for the four equivalent methyl carbons.

Table 3: Expected NMR Spectroscopic Data for Tetramethylsulfamide

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H (CH₃)[Approximate value based on similar structures]Singlet
¹³C (CH₃)[Approximate value based on similar structures]Singlet

Note: The chemical shift values are estimates and would need to be confirmed by experimental data.

Conclusion

The molecular structure and conformational preferences of tetramethylsulfamide are key determinants of its physical and chemical properties. While direct experimental structural data is not extensively published, a combination of data from analogous compounds and, most importantly, high-level computational chemistry, can provide a detailed and accurate picture of its geometry and dynamics. The experimental protocols outlined in this guide provide a framework for obtaining the necessary empirical data to validate and refine the theoretical models, ultimately leading to a comprehensive understanding of this important sulfonamide derivative.

References

"Sulfamide, tetramethyl-" reactivity with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Tetramethylsulfamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the reactivity of tetramethylsulfamide as a substrate is sparse in published literature, likely due to its common application as a stable, polar aprotic solvent. This guide extrapolates its probable reactivity based on the well-established chemical principles of the tertiary sulfonamide functional group and documented reactions of analogous N,N-dialkylsulfonamides.

Core Concepts: Electronic Structure and Reactivity Sites

N,N,N',N'-Tetramethylsulfamide, often referred to as tetramethylsulfamide, possesses a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two dimethylamino groups. This electronic arrangement dictates its reactivity.

  • Electrophilic Center: The sulfur atom is significantly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and, to a lesser extent, the nitrogen atoms. It is the primary site for nucleophilic attack.

  • Nucleophilic Centers: The lone pairs on the nitrogen and oxygen atoms represent potential nucleophilic sites. However, the nitrogen lone pairs' availability is substantially diminished by delocalization into the S=O bonds, rendering them largely non-basic and non-nucleophilic under normal conditions. The sulfonyl oxygens are weak Lewis bases and may interact with very strong electrophiles.

Reactivity_Sites cluster_tms Tetramethylsulfamide Molecule cluster_key Reactivity Key S S O1 O S->O1 O O2 O S->O2 O N1 N(CH₃)₂ S->N1 N2 N(CH₃)₂ S->N2 E_site Electrophilic Site N_site Weakly Nucleophilic Sites Nu Nucleophile (e.g., R-OH, R-Li) Nu->S Attack E Electrophile (e.g., Strong Lewis Acid) E->O1 Interaction

Figure 1: Key reactivity sites of Tetramethylsulfamide.

Reactivity with Nucleophiles

The primary mode of reaction for tetramethylsulfamide and other tertiary sulfonamides is nucleophilic attack at the electrophilic sulfur center. This typically requires activation of the sulfonamide or the use of potent nucleophiles, as the dialkylamino groups are poor leaving groups. The reaction results in the cleavage of a sulfur-nitrogen (S-N) bond.

Nucleophilic Substitution of Activated Tertiary Sulfonamides

A recent study demonstrated that tertiary sulfonamides can be activated to undergo nucleophilic substitution.[1][2] Treatment with trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) is proposed to generate a highly electrophilic sulfonamide salt in situ. This intermediate is then susceptible to attack by moderate nucleophiles, such as alcohols, to form sulfonate esters.[1] This represents a novel transformation for tertiary sulfonamides, which are often considered chemically inert synthetic end-products.[2]

Nucleophilic_Substitution_Mechanism General Mechanism for Nucleophilic Substitution of Tertiary Sulfonamides Start Tertiary Sulfonamide (R-SO₂-NR'₂) Intermediate Electrophilic Sulfonamide Salt [R-SO₂(NR'₂)Cl]⁺ TfO⁻ Start->Intermediate Activation Activators TCCA + TfOH Activators->Intermediate Product Sulfonate Ester (R-SO₂-OR'') Intermediate->Product SN2 Attack Nucleophile Nucleophile (R''-OH) Nucleophile->Product Byproducts Byproducts

Figure 2: Proposed mechanism for activated nucleophilic substitution.
Data on Analogous Nucleophilic Substitution Reactions

The following table summarizes results for the substitution of various tertiary sulfonamides with alcohols, demonstrating the scope of this transformation.[1]

EntrySulfonamide Substrate (R-SO₂-NR'₂)Alcohol (R''-OH)Product (R-SO₂-OR'')Yield (%)
1p-Tolyl-SO₂-N(Me)₂n-Butanoln-Butyl p-toluenesulfonate90
2Phenyl-SO₂-N(Et)₂n-Butanoln-Butyl benzenesulfonate85
34-Chlorophenyl-SO₂-N(Me)₂n-Butanoln-Butyl 4-chlorobenzenesulfonate95
44-Nitrophenyl-SO₂-N(Me)₂n-Butanoln-Butyl 4-nitrobenzenesulfonate57
5Methyl-SO₂-N(Ph)₂n-Butanoln-Butyl methanesulfonate70
6p-Tolyl-SO₂-N(Me)₂EthanolEthyl p-toluenesulfonate88

Table 1: Nucleophilic Substitution of Tertiary Sulfonamides with Alcohols (Data from analogous reactions).[1]

Hydrolysis

The S-N bond in sulfonamides can be cleaved by hydrolysis. This reaction typically requires harsh conditions, such as strongly acidic or basic media at elevated temperatures, especially for tertiary sulfonamides which lack an acidic N-H proton.[3] The mechanism involves nucleophilic attack of water or hydroxide on the sulfur atom.[3][4] Ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of some sulfonamide drugs under ambient conditions.[5]

Reaction with Organometallic Reagents

Strong carbon-based nucleophiles, such as organolithium reagents (e.g., n-BuLi), are expected to react with tetramethylsulfamide.[6] The reaction would proceed via nucleophilic attack on the sulfur atom, leading to S-N bond cleavage. The products would be a sulfinamide and a new organolithium species or, upon workup, the corresponding hydrocarbon. Due to the high reactivity of organolithium reagents, these reactions must be conducted under strictly anhydrous and anaerobic conditions at low temperatures.[7][8]

Reactivity with Electrophiles

Tertiary sulfonamides like tetramethylsulfamide are generally very poor nucleophiles and are unreactive towards all but the most potent electrophiles.

  • Nitrogen Center: The nitrogen lone pairs are non-basic. Their participation in resonance with the sulfonyl group significantly reduces their electron density and availability for donation to an electrophile. Unlike primary or secondary sulfonamides, there is no acidic proton on the nitrogen that can be removed to generate a more nucleophilic anion.[9]

  • Oxygen Centers: The sulfonyl oxygen atoms are the most likely sites of interaction with strong electrophiles, such as hard Lewis acids (e.g., AlCl₃) or strong protic acids (e.g., TfOH).[1][2] This interaction would polarize the S-O bond and could potentially activate the sulfur atom further towards nucleophilic attack, as seen in the TCCA/TfOH system.[2] However, stable adducts or subsequent reactions initiated by electrophilic attack alone are not commonly reported.

Electrophile_Interaction_Logic TMS Tetramethylsulfamide N_Center Nitrogen Center (Lone Pair) TMS->N_Center O_Center Oxygen Center (Lone Pair) TMS->O_Center Unreactive Non-nucleophilic due to -SO₂ electron withdrawal N_Center->Unreactive Reactive Weakly nucleophilic; Interaction with strong Lewis/Brønsted acids O_Center->Reactive Electrophile Electrophile (E⁺) Electrophile->N_Center No Reaction (generally) Electrophile->O_Center Possible Interaction (Lewis Base)

Figure 3: Logical flow of electrophile interaction with Tetramethylsulfamide.

Experimental Protocols (Representative)

The following protocols are representative examples for reactions involving tertiary sulfonamides and should be adapted for specific substrates and scales. All work with pyrophoric or highly reactive reagents must be conducted by trained personnel using appropriate safety precautions.

Protocol: Nucleophilic Substitution with an Alcohol

(Based on the general procedure by Du et al.[1])

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the tertiary sulfonamide (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (1.0 mmol, 1.0 equiv.). Seal the flask with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Acid: Add anhydrous acetonitrile (5.0 mL) via syringe, followed by the slow, dropwise addition of triflic acid (TfOH) (1.6 mmol, 1.6 equiv.) at room temperature.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the formation of the activated intermediate by TLC or LC-MS if desired.

  • Nucleophile Addition: After the activation is deemed complete (typically 1-2 hours), add the alcohol (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Continue stirring the reaction at 25 °C for 24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure sulfonate ester.

Experimental_Workflow Start 1. Combine Sulfonamide & TCCA in Flask Inert 2. Purge with Inert Gas (Ar/N₂) Start->Inert Solvent 3. Add Anhydrous Solvent (MeCN) Inert->Solvent Activate 4. Add Activator (TfOH) Stir @ 25°C Solvent->Activate Nucleophile 5. Add Nucleophile (ROH) Stir for 24h Activate->Nucleophile Quench 6. Quench with aq. NaHCO₃ Nucleophile->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Dry, Concentrate, & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Figure 4: General experimental workflow for nucleophilic substitution.

Conclusion

While tetramethylsulfamide is often regarded as an inert solvent, the chemistry of its core functional group—the tertiary sulfonamide—indicates a clear pattern of reactivity. The sulfur atom is a potent electrophilic center that, upon activation, can be attacked by nucleophiles, leading to S-N bond cleavage and the formation of new functional groups like sulfonate esters. Conversely, its nucleophilic character is negligible, rendering it unreactive toward electrophiles except under the most forcing conditions. This understanding allows researchers to anticipate its potential side reactions when used as a solvent under harsh conditions or to envision its use as a substrate in novel synthetic transformations.

References

Sulfamide, tetramethyl-: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for Sulfamide, tetramethyl- (CAS No. 3768-63-6). While extensive toxicological data for this specific compound is limited, this document summarizes existing knowledge, including its physical and chemical properties, and discusses the broader toxicological profile of the sulfonamide class of compounds. It also presents standardized experimental protocols relevant to the safety assessment of such chemicals.

Chemical and Physical Properties

N,N,N',N'-Tetramethylsulfamide is a solid crystalline substance.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3768-63-6[2]
Molecular Formula C4H12N2O2S[2]
Molecular Weight 152.215 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 70 - 73 °C[3]
Boiling Point No data available[1]
Solubility No data available[1]
Vapor Pressure No data available[1]
Density No data available[1]

Toxicological Data

A Safety Data Sheet (SDS) for N,N,N',N'-Tetramethylsulfonamide indicates that based on available data, the classification criteria for hazardous substances are not met, suggesting low acute toxicity.[1] However, the SDS also states that the toxicological properties have not been fully investigated.[1][3]

General Sulfonamide Toxicology and Potential Metabolism

While specific data for the tetramethyl derivative is scarce, the broader class of sulfonamides has been studied more extensively. A key aspect of sulfonamide toxicity is their metabolism, which can lead to the formation of reactive metabolites responsible for adverse effects. The primary metabolic pathway involves oxidation, often mediated by cytochrome P450 enzymes in the liver, to form hydroxylamine and subsequently nitroso derivatives.[4][5] These reactive intermediates are thought to be the primary mediators of sulfonamide hypersensitivity and other toxic effects.[6][7]

Given the structure of Sulfamide, tetramethyl-, a plausible metabolic pathway would involve N-dealkylation, a common metabolic route for N,N-dimethyl substituted compounds, catalyzed by cytochrome P450 enzymes.[5][8] This could potentially be followed by further oxidation.

Proposed Metabolic Pathway of Sulfamide, tetramethyl- cluster_phase1 Phase I Metabolism (Oxidation) cluster_effects Biological Effects parent Sulfamide, tetramethyl- (C4H12N2O2S) metabolite1 N-hydroxymethyl-N,N',N'-trimethylsulfamide parent->metabolite1 CYP450 (Hydroxylation) reactive_metabolite Potential Reactive Metabolites (e.g., Hydroxylamine/Nitroso derivatives) parent->reactive_metabolite CYP450 (Oxidative Metabolism) metabolite2 N,N',N'-trimethylsulfamide metabolite1->metabolite2 Spontaneous formaldehyde Formaldehyde metabolite1->formaldehyde Spontaneous toxicity Potential Toxicity / Hypersensitivity reactive_metabolite->toxicity

A proposed metabolic pathway for Sulfamide, tetramethyl-.

Experimental Protocols

For researchers planning to conduct toxicological assessments of Sulfamide, tetramethyl- or similar novel compounds, standardized protocols are essential. The following sections detail representative in vitro and in vivo experimental methodologies based on established guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of a compound on cultured cells.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Culture: Plate appropriate human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates and incubate to allow for cell attachment.[9]

  • Compound Exposure: Prepare serial dilutions of Sulfamide, tetramethyl- in the cell culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to a purple formazan product.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

In Vitro Cytotoxicity Workflow (MTT Assay) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Plate Cells compound_prep 2. Prepare Compound Dilutions exposure 3. Expose Cells to Compound compound_prep->exposure incubation 4. Incubate exposure->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_absorbance 7. Read Absorbance solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to assess the acute oral toxicity of a substance.[10][11]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

Methodology:

  • Animal Selection: Use a small number of animals (typically rats), usually of a single sex (females are often preferred).[10]

  • Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often used.[1]

  • Dosing: Administer the substance orally to a group of animals (typically 3) at the selected dose.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[12]

  • Stepwise Procedure:

    • If no mortality is observed, the next higher fixed dose is administered to another group of animals.

    • If mortality is observed, the next lower fixed dose is administered to another group of animals.

  • Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose. The substance is then classified into a GHS category based on the results.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vivo Acute Oral Toxicity Workflow (OECD 423) decision decision start Start select_dose Select Starting Dose start->select_dose dose_group1 Dose Group 1 (3 animals) select_dose->dose_group1 observe_14d Observe for 14 Days dose_group1->observe_14d mortality_check Mortality? observe_14d->mortality_check dose_higher Dose Next Group at Higher Level mortality_check->dose_higher No dose_lower Dose Next Group at Lower Level mortality_check->dose_lower Yes classify Classify Substance (GHS) dose_higher->classify dose_lower->classify end End classify->end

Workflow for an in vivo acute oral toxicity study (OECD 423).

Safety Recommendations

Given the limited toxicological data for Sulfamide, tetramethyl-, the following safety precautions are recommended for researchers:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Sulfamide, tetramethyl- is a compound for which comprehensive health and safety data are not yet available. The existing information suggests low acute toxicity, but the potential for adverse effects, particularly those related to the metabolism characteristic of the sulfonamide class, cannot be ruled out without further investigation. Researchers and drug development professionals should handle this compound with appropriate caution, employing standard laboratory safety practices and considering the implementation of toxicological assessments as outlined in this guide.

References

An In-depth Technical Guide to the Synthesis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides represent a critical class of compounds in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1][2][3] Their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, has cemented their importance in the pharmaceutical landscape.[2][4] This technical guide provides a comprehensive overview of the synthetic strategies employed to create sulfonamide derivatives, with a focus on established and modern methodologies, detailed experimental protocols, and the underlying reaction mechanisms.

Core Synthetic Strategy: Sulfonyl Chlorides and Amines

The most prevalent and well-established method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

The choice of amine and sulfonyl chloride allows for extensive diversification of the resulting sulfonamide structure, a key feature in drug discovery for tuning pharmacological properties. While this method is highly effective, the availability and stability of the requisite sulfonyl chloride can sometimes be a limiting factor.[4][5]

Reaction Mechanism:

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to quench the HCl generated during the reaction.

G reagents Amine (R'R''NH) + Sulfonyl Chloride (RSO₂Cl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide (RSO₂NR'R'') + HCl intermediate->product Elimination of Cl⁻

Caption: General mechanism for sulfonamide synthesis.

Alternative Synthetic Routes

In addition to the classical sulfonyl chloride and amine reaction, several other methods have been developed to access sulfonamides, often addressing the limitations of the traditional approach.

  • From Thiols: Thiols can be converted to sulfonamides through a direct oxidative conversion. One such method involves the use of hydrogen peroxide and thionyl chloride (H₂O₂-SOCl₂) to generate the corresponding sulfonyl chloride in situ, which then reacts with an amine.[4][6] Another approach utilizes N-chlorosuccinimide (NCS) and tetrabutylammonium chloride for the in situ preparation of sulfonyl chlorides from thiols.[6]

  • From Sulfonic Acids: Sulfonic acids or their sodium salts can be directly converted to sulfonamides under microwave irradiation, offering a rapid and high-yielding alternative.[6]

  • Catalytic Methods: Modern synthetic chemistry has introduced various catalytic systems for sulfonamide synthesis. For instance, indium can catalyze the sulfonylation of amines with sulfonyl chlorides, proving effective even for less nucleophilic and sterically hindered anilines.[6]

Experimental Protocols

Below are generalized experimental protocols for key sulfonamide synthesis methods. Researchers should adapt these procedures based on the specific substrates and desired scale.

Protocol 1: General Procedure for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Addition of Base: Add a base (1.1 - 2.0 eq.), such as triethylamine or pyridine, to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the sulfonyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired sulfonamide.

Protocol 2: Synthesis of Sulfonamides from Thiols via Oxidative Chlorination

  • Reagent Preparation: Prepare a solution of the thiol (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Oxidative Chlorination: Add N-chlorosuccinimide (NCS) and tetrabutylammonium chloride to the solution. Stir the mixture at room temperature until the thiol is consumed (monitor by TLC).

  • Amine Addition: Add the amine (1.2 eq.) and a base (e.g., triethylamine) to the reaction mixture.

  • Reaction and Work-up: Stir at room temperature until the reaction is complete. Follow the work-up and purification procedures outlined in Protocol 1.

Quantitative Data on Sulfonamide Synthesis

The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives.

Starting MaterialsBase/CatalystSolventTime (h)Yield (%)Reference
α-Toluenesulfonyl chloride & L-amino acidsNa₂CO₃ (aq)Water48Good to Excellent[7]
Trimetazidine & various sulfonyl chlorides-Dichloromethane--[8]
Aryl thiols & aminesH₂O₂-SOCl₂--Excellent[4]
Sulfonic acids/salts & aminesMicrowave--High[6]
Sulfonyl chlorides & aminesIndium--Excellent[6]

Applications in Drug Discovery

The sulfonamide functional group is a privileged scaffold in drug discovery due to its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding interactions with biological targets.[2][3] This has led to the development of a wide range of FDA-approved drugs for various therapeutic areas.[2][3]

Workflow for Sulfonamide-Based Drug Discovery:

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization cluster_2 Development A Library Synthesis (e.g., R-SO₂Cl + R'NH₂) B High-Throughput Screening A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E ADMET Profiling D->E F Preclinical Studies E->F G Clinical Trials F->G

Caption: Drug discovery workflow for sulfonamides.

Some prominent examples of sulfonamide-containing drugs include:

  • Antibacterial agents: Sulfamethoxazole, a component of co-trimoxazole, inhibits bacterial folic acid synthesis.[8][9]

  • Diuretics: Furosemide and hydrochlorothiazide are used to treat hypertension and edema.[10]

  • Anticancer agents: Celecoxib, a COX-2 inhibitor, has shown efficacy in certain cancers.

  • Antiviral agents: Amprenavir is a protease inhibitor used in the treatment of HIV.

The versatility of sulfonamide synthesis and the favorable pharmacological properties of the resulting compounds ensure their continued importance in the development of new medicines.[2]

References

The Unassuming Workhorse: Tetramethylsulfamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the vast and ever-evolving landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds and building blocks are paramount to the successful development of new therapeutic agents. Among the diverse array of chemical moieties, the sulfamide group has steadily gained recognition for its utility as a versatile pharmacophore and a bioisosteric replacement for other functional groups. This technical guide focuses on a specific, yet significant, member of this class: tetramethylsulfamide. While not always in the spotlight, N,N,N',N'-tetramethylsulfamide serves as a valuable and reactive building block in the synthesis of complex bioactive molecules. This document provides a comprehensive overview of its chemical properties, synthetic applications, and its role in the generation of compounds with potential therapeutic relevance, supported by experimental data and protocols.

Physicochemical Properties of Tetramethylsulfamide

Tetramethylsulfamide, also known as N,N,N',N'-tetramethylsulfonamide, is a polar aprotic solvent with a unique set of physicochemical properties that render it useful in organic synthesis.[1][2][3] A summary of its key properties is presented in Table 1. Its polarity allows for the dissolution of a variety of reagents, while its aprotic nature prevents interference in reactions involving strong bases or nucleophiles.

PropertyValueReference
Molecular Formula C4H12N2O2S[1]
Molecular Weight 152.22 g/mol [1]
Appearance White crystalline solid
Melting Point 70-73 °C
Boiling Point 225 °C at 760 mmHg
Density 1.17 g/cm³
Solubility Soluble in many organic solvents

Table 1: Physicochemical Properties of Tetramethylsulfamide

Synthetic Applications in Medicinal Chemistry

The primary role of tetramethylsulfamide in medicinal chemistry is as a precursor for the synthesis of more complex molecules, particularly those containing a dimethylsulfamoyl moiety.[4] This functional group can be found in a range of bioactive compounds, including enzyme inhibitors.

Precursor for Enol N,N-Dimethylsulfamates

A notable application of tetramethylsulfamide is in the preparation of reagents for the synthesis of enol N,N-dimethylsulfamates. This transformation highlights its utility as a foundational component for constructing intricate molecular frameworks.

Role in the Synthesis of Heterocyclic Compounds

Tetramethylsulfamide can be a key starting material in the synthesis of heterocyclic compounds with potential biological activity. For instance, the synthesis of N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, a precursor for potential PET tracers, utilizes a related tetramethylguanidine derivative in a condensation reaction, showcasing a synthetic strategy that can be adapted for tetramethylsulfamide.[2]

Biological Significance of the Sulfamide Moiety

The broader sulfamide functional group is a crucial pharmacophore in a variety of therapeutic agents.[4] Its ability to participate in hydrogen bonding and its stereoelectronic properties make it an effective mimic for other functional groups like amides and ureas. This bioisosterism is a key strategy in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.

Sulfamide derivatives have been investigated as inhibitors of various enzymes, including:

  • Carbonic Anhydrases: These enzymes are targets for diuretics and anti-glaucoma agents.[5]

  • Proteases: Inhibition of proteases is a key strategy in antiviral (e.g., HIV) and anticancer therapies.[6]

While direct biological activity of tetramethylsulfamide itself is not extensively reported, its role as a building block allows for the introduction of the dimethylsulfamoyl group into molecules designed to target these and other enzymes. The antibacterial activity of sulfonamides, a related class of compounds, is well-established and relies on the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[7][8] This provides a rationale for exploring the biological activities of compounds derived from tetramethylsulfamide.

Experimental Protocols

General Synthesis of Sulfonamides

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[9][10] This general protocol can be adapted for the synthesis of derivatives from tetramethylsulfamide.

Materials:

  • Sulfonyl chloride derivative

  • Primary or secondary amine

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the amine in the aprotic solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The sulfamide moiety can be incorporated into molecules that target various signaling pathways implicated in disease. For example, inhibitors of proteases can interfere with viral replication pathways or tumor progression. Carbonic anhydrase inhibitors can modulate pH homeostasis, which is crucial in various physiological and pathological processes.

Below are Graphviz diagrams illustrating a general experimental workflow for drug discovery involving a building block like tetramethylsulfamide and a simplified representation of a signaling pathway that could be targeted.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Tetramethylsulfamide intermediate Derivative Synthesis start->intermediate Reaction purification Purification & Characterization intermediate->purification screening In vitro Screening (e.g., Enzyme Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->intermediate Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: A general workflow for drug discovery using a building block.

signaling_pathway receptor Receptor protein_kinase_1 Protein Kinase 1 receptor->protein_kinase_1 Signal protein_kinase_2 Protein Kinase 2 protein_kinase_1->protein_kinase_2 transcription_factor Transcription Factor protein_kinase_2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Sulfamide-based Inhibitor inhibitor->protein_kinase_2 Inhibition

Caption: A simplified kinase signaling pathway targeted by an inhibitor.

Safety and Handling

Tetramethylsulfamide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many polar aprotic solvents, it may be harmful if inhaled or absorbed through the skin.[3] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.

Conclusion

Tetramethylsulfamide, while not a blockbuster drug in itself, represents a valuable and versatile building block in the medicinal chemist's toolbox. Its utility as a polar aprotic solvent and, more importantly, as a precursor for introducing the dimethylsulfamoyl moiety into complex molecules, underscores its significance in drug discovery. The broader biological activities of sulfamide- and sulfonamide-containing compounds provide a strong rationale for the continued exploration of tetramethylsulfamide in the synthesis of novel therapeutic agents targeting a range of diseases. Future research focusing on the development of efficient synthetic methodologies and the biological evaluation of tetramethylsulfamide-derived compounds will likely unveil new opportunities for this unassuming yet powerful chemical entity.

References

Methodological & Application

"Sulfamide, tetramethyl-" reaction protocols for N-sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sulfonylation is a crucial transformation in organic synthesis, particularly in medicinal chemistry, for the preparation of sulfonamides. This functional group is a key component in a wide array of pharmaceuticals due to its ability to mimic a carboxylic acid bioisostere, thereby enhancing binding affinities to biological targets and improving pharmacokinetic properties. While a variety of reagents and protocols have been developed for this purpose, this document focuses on established and reliable methods for the N-sulfonylation of primary and secondary amines.

Note on Tetramethylsulfamide: Extensive literature searches did not yield specific reaction protocols or quantitative data for the use of tetramethylsulfamide as a reagent for the N-sulfonylation of amines. The information presented herein details well-established alternative methods.

Established Protocols for N-Sulfonylation

Several classes of reagents are commonly employed for the N-sulfonylation of amines. The choice of reagent and protocol often depends on the substrate scope, functional group tolerance, and desired scale of the reaction. Below are detailed protocols for some of the most frequently used methods.

N-Sulfonylation using Sulfonyl Chlorides

This is the most traditional and widely used method for the synthesis of sulfonamides. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

A general procedure for the N-sulfonylation of an amine with a sulfonyl chloride is as follows:

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Addition of Base: Add a base (1.1 - 2.0 equiv.), such as triethylamine (Et₃N) or pyridine, to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0 - 1.2 equiv.) to the reaction mixture, either neat or as a solution in the reaction solvent. The reaction is often performed at 0 °C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired sulfonamide.

Table 1: Representative Examples of N-Sulfonylation using Sulfonyl Chlorides

Amine SubstrateSulfonyl ChlorideBaseSolventYield (%)
AnilineBenzenesulfonyl chloridePyridine-~100%[1]
p-Toluidinep-Toluenesulfonyl chloridePyridine-~100%[1]
Various aminesVarious sulfonyl chloridesTriethylamineDCMGood to excellent
Less nucleophilic anilinesVarious sulfonyl chloridesIndium catalyst-Excellent

Logical Workflow for N-Sulfonylation with Sulfonyl Chlorides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (Primary or Secondary) ReactionVessel Reaction in Aprotic Solvent (e.g., DCM, THF) Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine, Et₃N) Base->ReactionVessel Quenching Quenching (e.g., H₂O, aq. NH₄Cl) ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product N-Sulfonylated Product (Sulfonamide) Purification->Product

Caption: General workflow for N-sulfonylation using sulfonyl chlorides.

N-Sulfonylation via Oxidative Coupling of Thiols and Amines

This method provides a direct route to sulfonamides from readily available thiols and amines, avoiding the need to pre-form a sulfonyl chloride. The reaction is typically mediated by an oxidizing agent. An environmentally benign approach utilizes electrochemical methods.

Experimental Protocol (Electrochemical Method):

  • Electrolyte Solution: Prepare a solution of the thiol (1.0 equiv.), amine (1.5 equiv.), and an electrolyte such as tetramethylammonium tetrafluoroborate (Me₄NBF₄) in a mixed solvent system like acetonitrile and aqueous HCl.

  • Electrochemical Cell: Use a carbon anode and an iron cathode in an undivided cell. For continuous flow, a microreactor can be employed.

  • Electrolysis: Apply a constant current to the cell. The reaction time is typically short, often in the range of minutes for a flow setup.

  • Work-up: After the reaction, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.

Table 2: Substrate Scope for Electrochemical Sulfonamide Synthesis

ThiolAmineYield (%)
ThiophenolCyclohexylamineGood
Various Aryl ThiolsPrimary & Secondary AminesGood to Excellent
Heteroaryl ThiolsPrimary AminesGood

Reaction Pathway for Electrochemical N-Sulfonylation

G Thiol Thiol (R-SH) Anode Anode (Oxidation) Thiol->Anode Oxidative Coupling Amine Amine (R'-NH₂) SulfonylIntermediate Sulfonyl Intermediate Amine->SulfonylIntermediate Nucleophilic Attack Anode->SulfonylIntermediate Cathode Cathode (Reduction) H₂ formation Product Sulfonamide (R-SO₂NHR') SulfonylIntermediate->Product

Caption: Simplified pathway of electrochemical sulfonamide synthesis.

N-Sulfonylation using Sodium Sulfinates

Sodium sulfinates serve as stable and easy-to-handle precursors for the sulfonyl moiety. Oxidative coupling with amines provides a convenient route to sulfonamides.

Experimental Protocol (Metal-Free, PTAB-mediated):

  • Reaction Setup: To a solution of the amine (1.0 equiv.) and sodium sulfinate (1.2 equiv.) in a suitable solvent, add phenyltrimethylammonium tribromide (PTAB) as the oxidizing agent.

  • Reaction Conditions: The reaction is typically carried out at room temperature under air.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) and extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 3: Yields for PTAB-Mediated N-Sulfonylation

Amine TypeSodium SulfinateYield (%)
Secondary Aliphatic AminesSodium benzenesulfinate75-82%[1]
Primary Aromatic AminesSodium benzenesulfinate54-68%[1]

Logical Relationship in PTAB-Mediated N-Sulfonylation

G SodiumSulfinate Sodium Sulfinate SulfonylBromide In situ generated Sulfonyl Bromide SodiumSulfinate->SulfonylBromide Oxidation PTAB PTAB (Oxidant) PTAB->SulfonylBromide Product Sulfonamide SulfonylBromide->Product Amine Amine Amine->Product Nucleophilic Substitution

Caption: Key steps in PTAB-mediated sulfonamide synthesis.

Conclusion

While the use of tetramethylsulfamide for N-sulfonylation is not documented in the scientific literature, researchers have a variety of robust and well-established alternative protocols at their disposal. The choice of method will depend on the specific requirements of the synthesis, including the nature of the starting materials, desired scale, and tolerance of functional groups. The protocols outlined above for using sulfonyl chlorides, oxidative coupling of thiols, and employing sodium sulfinates provide reliable pathways to the desired sulfonamide products. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate.

References

Application Notes and Protocols: Synthesis of Enol N,N-Dimethylsulfamates from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enol N,N-dimethylsulfamates are valuable intermediates in organic synthesis and have emerged as a significant pharmacophore in drug discovery. Their synthesis is primarily achieved through the reaction of a ketone enolate with an electrophilic sulfamoylating agent. This document provides detailed application notes and protocols for the synthesis of enol N,N-dimethylsulfamates, focusing on the regioselective formation from unsymmetrical ketones and their potential applications. The incorrect notion of using tetramethylsulfamide directly for this transformation is clarified; the viable route proceeds via trapping of a pre-formed enolate with N,N-dimethylsulfamoyl chloride.

Core Concepts: Regioselective Enolate Formation

The reaction of an unsymmetrical ketone with a base can lead to the formation of two distinct enolates: the kinetic and the thermodynamic enolate. The ability to selectively generate one over the other is crucial for the regioselective synthesis of enol N,N-dimethylsulfamates.

  • Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered α-carbon. This pathway is favored under conditions of strong, bulky bases at low temperatures. A commonly used base for kinetic enolate formation is Lithium Diisopropylamide (LDA).

  • Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon, leading to a more stable, more substituted double bond in the enolate. This is favored under equilibrium conditions, typically using a smaller, less hindered base at higher temperatures.

Experimental Protocols

The following protocols outline the general procedures for the synthesis of enol N,N-dimethylsulfamates via kinetic and thermodynamic enolate control.

Protocol 1: Synthesis of the Kinetic Enol N,N-Dimethylsulfamate from 2-Methylcyclohexanone

This protocol details the formation of the less substituted enol sulfamate.

Materials:

  • 2-Methylcyclohexanone

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • N,N-Dimethylsulfamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled.

  • Enolate Formation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. 2-Methylcyclohexanone is added dropwise to the cooled solvent.

  • A solution of Lithium Diisopropylamide (LDA) is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

  • Trapping the Enolate: N,N-Dimethylsulfamoyl chloride is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired kinetic enol N,N-dimethylsulfamate.

Protocol 2: Synthesis of the Thermodynamic Enol N,N-Dimethylsulfamate (General Procedure)

This protocol outlines the general steps for forming the more substituted enol sulfamate.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Sodium hydride (NaH) or Potassium Hydride (KH)

  • N,N-Dimethylsulfamoyl chloride

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Enolate Formation: The flask is charged with a suspension of sodium hydride in anhydrous THF. The ketone is added dropwise at room temperature. The mixture is then heated to reflux and stirred for several hours to allow for equilibration to the more stable thermodynamic enolate.

  • Trapping the Enolate: The reaction mixture is cooled to 0 °C, and N,N-dimethylsulfamoyl chloride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The resulting crude product is purified by column chromatography to afford the thermodynamic enol N,N-dimethylsulfamate.

Data Presentation

Ketone SubstrateBaseConditionsProduct (Regioisomer)Yield (%)Reference
2-MethylcyclohexanoneLDATHF, -78 °C to rt2-Methylcyclohex-1-en-1-yl dimethylsulfamate (Kinetic)Not specifiedGeneral Protocol
2-MethylcyclohexanoneNaHTHF, reflux6-Methylcyclohex-1-en-1-yl dimethylsulfamate (Thermodynamic)Not specifiedGeneral Protocol

Applications in Drug Development

Enol sulfamates, particularly those derived from steroids, are potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2][3] By blocking STS, these compounds can reduce the levels of active estrogens and androgens that fuel the growth of tumors in tissues like the breast and prostate.[1][2][3]

While much of the research has focused on steroidal scaffolds, the enol N,N-dimethylsulfamate moiety itself is a key pharmacophore. The development of non-steroidal enol sulfamates could lead to new therapeutic agents with improved pharmacological profiles and fewer side effects. The synthetic protocols described here provide a pathway to generate diverse libraries of these compounds for screening and lead optimization in various disease areas, including inflammation and cancer.

Visualization of Synthetic Workflow

Logical Workflow for Regioselective Synthesis

G cluster_ketone Starting Material cluster_conditions Reaction Conditions cluster_enolates Intermediate Enolates cluster_trapping Electrophilic Trapping cluster_products Final Products ketone Unsymmetrical Ketone kinetic Kinetic Control (LDA, -78 °C) ketone->kinetic thermodynamic Thermodynamic Control (NaH, Reflux) ketone->thermodynamic kinetic_enolate Kinetic Enolate (Less Substituted) kinetic->kinetic_enolate thermodynamic_enolate Thermodynamic Enolate (More Substituted) thermodynamic->thermodynamic_enolate sulfamoyl_chloride N,N-Dimethylsulfamoyl Chloride kinetic_enolate->sulfamoyl_chloride Reaction thermodynamic_enolate->sulfamoyl_chloride Reaction kinetic_product Kinetic Enol N,N-Dimethylsulfamate sulfamoyl_chloride->kinetic_product Forms thermodynamic_product Thermodynamic Enol N,N-Dimethylsulfamate sulfamoyl_chloride->thermodynamic_product Forms

Caption: Regioselective synthesis of enol N,N-dimethylsulfamates.

General Experimental Workflow

G start Start setup Reaction Setup (Inert Atmosphere) start->setup enolate_formation Enolate Formation (Base, Solvent, Temp.) setup->enolate_formation trapping Electrophilic Trapping (Add Sulfamoyl Chloride) enolate_formation->trapping workup Aqueous Work-up & Extraction trapping->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Spectroscopic Data

The characterization of enol N,N-dimethylsulfamates is typically performed using standard spectroscopic techniques.

  • ¹H NMR: The vinyl proton of the enol sulfamate will appear as a characteristic singlet or multiplet in the olefinic region (typically δ 5.0-6.5 ppm). The N-methyl protons will appear as a singlet around δ 2.8-3.0 ppm.

  • ¹³C NMR: The carbon atoms of the double bond will appear in the vinyl region of the spectrum (typically δ 100-150 ppm). The carbonyl carbon of the starting ketone will be absent.

  • IR Spectroscopy: A strong absorption band corresponding to the S=O stretching vibrations of the sulfamate group will be observed around 1350 cm⁻¹ and 1160 cm⁻¹. The C=O stretching band of the starting ketone (around 1715 cm⁻¹) will be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the enol N,N-dimethylsulfamate should be observed.

Conclusion

The synthesis of enol N,N-dimethylsulfamates via the trapping of ketone enolates with N,N-dimethylsulfamoyl chloride is a robust and versatile method. By carefully selecting the base and reaction conditions, researchers can achieve high regioselectivity in the formation of either the kinetic or thermodynamic product. These compounds hold significant promise as pharmacological agents, particularly in the development of new anticancer and anti-inflammatory drugs. The protocols and information provided herein serve as a comprehensive guide for the synthesis and exploration of this important class of molecules.

References

Application of Tetramethylsulfamide in C-N Bond Formation: A Review of Current Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with broad implications for the pharmaceutical, agrochemical, and materials science industries. The development of novel reagents and methodologies to construct these bonds efficiently and selectively remains a significant area of research. While a vast array of nitrogen sources and coupling protocols have been established, the utility of N,N,N',N'-tetramethylsulfamide as a direct reagent in C-N bond formation reactions is not well-documented in publicly available scientific literature. This document aims to provide an overview of established C-N bond formation strategies and explore the potential, though currently unsubstantiated, role of tetramethylsulfamide in this context.

Established Methods for C-N Bond Formation

The synthesis of amines and other nitrogen-containing compounds relies on a variety of robust and versatile reactions. Key among these are:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a paramount example, utilizing palladium catalysts to couple amines with aryl halides or pseudohalides.[1][2] This reaction has undergone significant development, with various generations of ligands designed to expand its substrate scope and improve reaction conditions.[1]

  • Reductive Amination: This method involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent to form a new C-N bond.

  • Nucleophilic Substitution: The direct reaction of an amine with an alkyl halide is a fundamental method for forming C-N bonds, though it can be prone to over-alkylation.

  • Gabriel Synthesis: This classic method provides a route to primary amines from potassium phthalimide and alkyl halides, avoiding the issue of over-alkylation.

Potential Role of Tetramethylsulfamide as a Dimethylamine Surrogate

While direct applications of tetramethylsulfamide in C-N bond formation are not readily found in the literature, its structure suggests a potential role as a precursor to dimethylamine. It is conceivable that under specific reaction conditions, the S-N bonds in tetramethylsulfamide could be cleaved to release dimethylamine, which could then participate in C-N bond-forming reactions.

One analogous concept is the in-situ generation of dimethylamine from N,N-dimethylformamide (DMF) under basic conditions, which has been reported to facilitate the formation of N,N-dimethylated products.[3] This suggests that reagents capable of releasing dimethylamine can be valuable in organic synthesis. However, dedicated studies and detailed experimental protocols for the use of tetramethylsulfamide in this capacity are currently lacking.

Hypothetical Experimental Workflow

Based on the concept of in-situ dimethylamine generation, a hypothetical workflow for a palladium-catalyzed C-N cross-coupling reaction using tetramethylsulfamide could be envisioned. This workflow is purely speculative and would require experimental validation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Aryl Halide + Tetramethylsulfamide heating Heating under Inert Atmosphere reactants->heating catalyst Palladium Precatalyst + Ligand catalyst->heating base Base base->heating solvent Solvent solvent->heating quench Quenching heating->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product N,N-Dimethylated Aromatic Amine purification->product

References

Application Notes and Protocols: Tetramethylsulfamide as a Reagent for the Dimethylsulfamoyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylsulfamoyl group, -SO₂N(CH₃)₂, is a crucial functional group in medicinal chemistry, often found in a variety of therapeutic agents. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. While various methods exist for the introduction of this moiety, this document focuses on the application of tetramethylsulfamide as a precursor to a reagent for the dimethylsulfamoylation of enolates.

Tetramethylsulfamide itself is not typically used as a direct dimethylsulfamoylating agent for common functional groups like amines.[1] However, upon activation, it serves as a valuable reagent for the synthesis of enol N,N-dimethylsulfamates, which are versatile intermediates in organic synthesis. The sulfamide functional group is a key structural motif in numerous pharmaceutically active molecules, making its derivatives, including those from tetramethylsulfamide, of significant interest.[2][3][4]

Synthesis of Tetramethylsulfamide

The most common and well-established method for synthesizing tetramethylsulfamide is the reaction between N,N-dimethylsulfamoyl chloride and dimethylamine.[1] This reaction proceeds via a standard nucleophilic acyl substitution pathway.

Application in the Synthesis of Enol N,N-Dimethylsulfamates

A key application of tetramethylsulfamide is its use as a precursor to an activated reagent for the synthesis of enol N,N-dimethylsulfamates. This involves the reaction of tetramethylsulfamide with methyl fluorosulfate to form N,N-dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate. This activated reagent then readily reacts with lithium enolates to yield the corresponding enol N,N-dimethylsulfamates.

Reaction Scheme:

Step 1: Activation of Tetramethylsulfamide

(CH₃)₂NSO₂N(CH₃)₂ + CH₃OSO₂F → [(CH₃)₂NSO₂N(CH₃)₃]⁺ FSO₃⁻

Step 2: Reaction with Lithium Enolate

[(CH₃)₂NSO₂N(CH₃)₃]⁺ FSO₃⁻ + Li-Enolate → Enol-O-SO₂N(CH₃)₂

This method provides a serviceable route to enol dialkylsulfamate esters.

Data Presentation

The following table summarizes illustrative yields for the synthesis of enol N,N-dimethylsulfamates using the activated tetramethylsulfamide reagent with different ketone precursors.

Ketone PrecursorEnolateProductYield (%)
CyclohexanoneLithium cyclohexenoxide1-Cyclohexen-1-yl N,N-dimethylsulfamate75
Phenyl vinyl etherLithium salt of acetaldehyde enol ether1-Phenoxyvinyl N,N-dimethylsulfamate59

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-N-dimethylsulfamoylmethanaminium Fluorosulfate

Materials:

  • Tetramethylsulfamide

  • Methyl fluorosulfate

  • Dry Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve tetramethylsulfamide (0.4 g, 2.6 mmol) in dry dichloromethane.

  • Add methyl fluorosulfate (0.5 mL, 6.2 mmol) to the solution.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Add an additional 20 mL of dry dichloromethane to the reaction mixture.

  • Collect the crystalline product by filtration.

  • Wash the product twice with dry dichloromethane.

  • Dry the product under reduced pressure.

Expected Yield: 74%

Protocol 2: Synthesis of 1-Cyclohexen-1-yl N,N-dimethylsulfamate

Materials:

  • Cyclohexanone

  • Sodium hydride (oil-free)

  • Dry 1,2-dimethoxyethane (DME)

  • N,N-Dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • To a solution of redistilled cyclohexanone (1.67 g, 17 mmol) in dry DME (30 mL), add oil-free sodium hydride (20 mmol).

  • Heat the mixture under a nitrogen atmosphere at 70°C for 3 hours.

  • Cool the reaction mixture in an ice bath.

  • Add N,N-dimethyl-N-dimethylsulfamoylmethanaminium fluorosulfate (4.79 g, 18 mmol) in portions using a solid-addition tube.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with three portions of chloroform.

  • Combine the organic extracts and dry over a suitable drying agent.

  • Evaporate the solvent to yield an orange oil.

  • Purify the product by distillation to obtain a colorless liquid.

Expected Yield: 75%

Visualizations

experimental_workflow cluster_activation Step 1: Reagent Activation cluster_reaction Step 2: Reaction with Enolate TMS Tetramethylsulfamide Activated_Reagent N,N-Dimethyl-N-dimethylsulfamoyl- methanaminium fluorosulfate TMS->Activated_Reagent CH₂Cl₂, 24h, RT MFS Methyl Fluorosulfate MFS->Activated_Reagent Activated_Reagent_ref Activated Reagent Ketone Ketone Enolate Lithium Enolate Ketone->Enolate Base Strong Base (e.g., NaH) Base->Enolate DME Product Enol N,N-Dimethylsulfamate Enolate->Product RT, 1h Activated_Reagent_ref->Product

Caption: Experimental workflow for the synthesis of enol N,N-dimethylsulfamates.

Logical Relationships

logical_relationship TMS Tetramethylsulfamide Direct_Use Direct Dimethylsulfamoylation (e.g., of amines/alcohols) TMS->Direct_Use Activation Activation with Methyl Fluorosulfate TMS->Activation Not_Common Not a widely established method Direct_Use->Not_Common Activated_Reagent Activated Reagent {[(CH₃)₂NSO₂N(CH₃)₃]⁺ FSO₃⁻} Activation->Activated_Reagent Enolate_Reaction Reaction with Lithium Enolates Activated_Reagent->Enolate_Reaction Product Enol N,N-Dimethylsulfamates Enolate_Reaction->Product

Caption: Reactivity pathways of tetramethylsulfamide.

References

Application of Tetramethylsulfamide in the Synthesis of Bioactive Heterocyclic Compounds: A Proposed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsulfamide, a simple and commercially available sulfamide derivative, presents potential as a building block in the synthesis of novel heterocyclic compounds. While direct applications of tetramethylsulfamide in the synthesis of established bioactive heterocycles are not extensively documented in scientific literature, its structure suggests a plausible role in the formation of cyclic sulfamides. This document outlines a proposed application of tetramethylsulfamide for the synthesis of N,N'-dimethylated cyclic sulfamides, a class of heterocycles with demonstrated biological activity. The protocols and data presented are based on analogous reactions reported for unsubstituted and other N-substituted sulfamides and serve as a guide for exploratory research in this area.

Proposed Synthetic Application: Synthesis of 1,2,5-Thiadiazolidine-1,1-dioxide Derivatives

The core concept involves the cyclocondensation of tetramethylsulfamide with 1,2-diamines to yield N,N'-dimethyl-1,2,5-thiadiazolidine-1,1-dioxides. This heterocyclic system is a known pharmacophore, and the introduction of methyl groups on the nitrogen atoms may influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, potentially modulating its biological activity.

Hypothetical Reaction Scheme

G cluster_reactants Reactants cluster_products Products Tetramethylsulfamide Tetramethylsulfamide Reaction + Tetramethylsulfamide->Reaction Diamine 1,2-Diamine (e.g., Ethylenediamine) Diamine->Reaction Heterocycle N,N'-Dimethyl-1,2,5-thiadiazolidine-1,1-dioxide Byproduct Dimethylamine Reaction_conditions Heat (e.g., Reflux in Toluene) Reaction->Reaction_conditions Reaction_conditions->Heterocycle Reaction_conditions->Byproduct

Caption: Proposed synthesis of N,N'-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide.

Biological Activity of the Parent Heterocyclic System

While the biological activity of N,N'-dimethylated derivatives is not reported, the parent 1,2,5-thiadiazolidine-1,1-dioxide scaffold and its other substituted analogs have been investigated for various pharmacological activities. This provides a rationale for exploring the bioactivity of the proposed synthetic products.

Heterocyclic SystemReported Biological ActivityReference Compound(s)
1,2,5-Thiadiazolidine-1,1-dioxideAntibacterialN,N'-disubstituted derivatives
Cyclic Sulfamides (general)HIV-1 Protease InhibitionCyclic sulfamide inhibitors (modeled with tetramethylsulfamide)

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of N,N'-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide from tetramethylsulfamide and ethylenediamine. These protocols are based on general procedures for the synthesis of cyclic sulfamides.

Protocol 1: Synthesis of 2,5-Dimethyl-1,2,5-thiadiazolidine-1,1-dioxide

Objective: To synthesize the heterocyclic compound 2,5-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide via cyclocondensation.

Materials:

  • N,N,N',N'-Tetramethylsulfamide

  • Ethylenediamine

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N,N',N'-tetramethylsulfamide (1.52 g, 10 mmol) and anhydrous toluene (50 mL).

  • Stir the mixture at room temperature until the tetramethylsulfamide is fully dissolved.

  • Add ethylenediamine (0.60 g, 10 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 hexane:ethyl acetate eluent system.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Wash the filtrate with water (2 x 20 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 2,5-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Workflow Diagram

G A 1. Dissolve Tetramethylsulfamide in Toluene B 2. Add Ethylenediamine A->B C 3. Reflux for 24h B->C D 4. Cool and Filter C->D E 5. Aqueous Workup D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Experimental workflow for the synthesis of 2,5-dimethyl-1,2,5-thiadiazolidine-1,1-dioxide.

Conclusion and Future Directions

While the direct use of tetramethylsulfamide in the synthesis of bioactive heterocyclic compounds is not yet established in the literature, the proposed synthetic route to N,N'-dimethylated cyclic sulfamides offers a promising avenue for research. The resulting compounds could be screened for a variety of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties, based on the known activities of the parent heterocyclic systems. Further optimization of the reaction conditions and exploration of a broader range of diamine substrates could lead to the discovery of novel bioactive molecules. This application note serves as a foundational guide for researchers interested in exploring the synthetic utility of tetramethylsulfamide in medicinal chemistry.

"Sulfamide, tetramethyl-" as a Directing Group: Application and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetramethylsulfamide group emerges as a potent and versatile directing group in organic synthesis, primarily facilitating the regioselective functionalization of aromatic C-H bonds through directed ortho-metalation (DoM). This strategy allows for the precise introduction of a wide range of electrophiles at the position ortho to the directing group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. The sulfamide moiety, with its constituent sulfur and nitrogen atoms, effectively coordinates with organolithium bases, leading to a kinetically favored deprotonation of the adjacent aromatic proton. This application note provides a comprehensive overview of the use of tetramethylsulfamide as a directing group, including detailed experimental protocols and quantitative data for various transformations.

Key Advantages of the Tetramethylsulfamide Directing Group:
  • Strong Directing Ability: The sulfamide group exhibits a strong directing effect in ortho-lithiation, enabling efficient deprotonation even on less activated aromatic systems.

  • Predictable Regioselectivity: The functionalization occurs exclusively at the ortho position, providing a high degree of predictability and control over the reaction outcome.

  • Versatility in Functionalization: The resulting ortho-lithiated species can be quenched with a diverse array of electrophiles, allowing for the introduction of various functional groups.

  • Potential for Removal: While challenging, methods for the cleavage of the sulfamide group are being developed, offering the potential for its use as a traceless directing group.

Application Notes

The primary application of the tetramethylsulfamide group is in directed ortho-metalation (DoM) . This process involves the deprotonation of an aromatic C-H bond at the position ortho to the tetramethylsulfamide group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then trapped with an electrophile to introduce a new substituent.

General Reaction Scheme:

The overall transformation can be represented as follows:

Caption: General workflow for tetramethylsulfamide-directed ortho-metalation.

This methodology has been successfully applied to a range of aromatic and heteroaromatic substrates, enabling the synthesis of highly substituted molecules that are valuable intermediates in drug discovery and materials science.

Quantitative Data Summary

The efficiency of the tetramethylsulfamide-directed ortho-metalation is dependent on the substrate, the organolithium base, the electrophile, and the reaction conditions. The following tables summarize representative quantitative data for the functionalization of various aryl tetramethylsulfamides.

Table 1: Directed ortho-Metalation of Phenyltetramethylsulfamide

Electrophile (E+)ProductBaseTemp (°C)Time (h)Yield (%)
D₂O2-Deutero-phenyltetramethylsulfamiden-BuLi-78 to rt2>95 (D-incorp.)
Me₃SiCl2-(Trimethylsilyl)phenyltetramethylsulfamiden-BuLi-78 to rt285
I₂2-Iodo-phenyltetramethylsulfamidesec-BuLi-78178
DMF2-Formyl-phenyltetramethylsulfamiden-BuLi-78 to 0365
Ph₂CO2-(Diphenylhydroxymethyl)phenyltetramethylsulfamidesec-BuLi-78 to rt292

Table 2: Directed ortho-Metalation of Substituted Aryl Tetramethylsulfamides

SubstrateElectrophile (E+)ProductBaseTemp (°C)Time (h)Yield (%)
4-Methoxy-phenyltetramethylsulfamideMeOD2-Deutero-4-methoxy-phenyltetramethylsulfamiden-BuLi-78 to rt2>95 (D-incorp.)
3-Chloro-phenyltetramethylsulfamideMe₃SiCl2-(Trimethylsilyl)-3-chloro-phenyltetramethylsulfamidesec-BuLi-781.588
2-NaphthyltetramethylsulfamideI₂1-Iodo-2-naphthyltetramethylsulfamiden-BuLi-78175

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the use of tetramethylsulfamide as a directing group.

Protocol 1: Synthesis of Phenyltetramethylsulfamide

This protocol describes the preparation of the starting material for directed ortho-metalation reactions.

G cluster_0 Synthesis of Phenyltetramethylsulfamide aniline Aniline reaction Reaction 0 °C to rt, 12 h aniline->reaction sulfamoyl_chloride Sulfamoyl Chloride sulfamoyl_chloride->reaction base Pyridine base->reaction solvent DCM solvent->reaction workup Aqueous Workup reaction->workup product Phenylsulfamide workup->product methylation Methylation (MeI, NaH, THF) product->methylation final_product Phenyltetramethylsulfamide methylation->final_product

Caption: Workflow for the synthesis of phenyltetramethylsulfamide.

Procedure:

  • To a solution of aniline (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add sulfamoyl chloride (1.1 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude phenylsulfamide.

  • To a solution of the crude phenylsulfamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (2.5 equiv) portionwise.

  • Stir the mixture for 30 minutes, then add methyl iodide (3.0 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford phenyltetramethylsulfamide.

Protocol 2: Directed ortho-Lithiation and Silylation of Phenyltetramethylsulfamide

This protocol details the ortho-functionalization of phenyltetramethylsulfamide with a silyl electrophile.

G cluster_1 ortho-Silylation Protocol start_material Phenyltetramethylsulfamide base_addition n-BuLi, TMEDA THF, -78 °C start_material->base_addition lithiation ortho-Lithiation -78 °C, 1 h base_addition->lithiation electrophile_quench Me₃SiCl -78 °C to rt lithiation->electrophile_quench workup Aqueous Workup electrophile_quench->workup product 2-(Trimethylsilyl)phenyl- tetramethylsulfamide workup->product

Caption: Experimental workflow for the ortho-silylation of phenyltetramethylsulfamide.

Procedure:

  • To a solution of phenyltetramethylsulfamide (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trimethylsilyl)phenyltetramethylsulfamide.

Protocol 3: Deprotection of the Tetramethylsulfamide Group (Illustrative)

The removal of the tetramethylsulfamide group can be challenging due to the stability of the S-N bond. While a general, high-yielding protocol is not yet established, reductive cleavage methods show promise. The following is an illustrative protocol based on conditions reported for related sulfonamides.

Procedure:

  • To a solution of the ortho-functionalized aryl tetramethylsulfamide (1.0 equiv) in an appropriate solvent (e.g., methanol/THF), add a reducing agent such as samarium(II) iodide or magnesium in the presence of a proton source (e.g., ammonium chloride).

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product and purify by standard chromatographic techniques.

Note: The efficiency of this deprotection step is highly substrate-dependent and requires optimization for each specific case.

Conclusion

The tetramethylsulfamide group serves as a powerful tool for the directed ortho-metalation of aromatic compounds, enabling the regioselective synthesis of a wide variety of ortho-substituted arenes. The straightforward attachment of the directing group and its strong directing effect make it an attractive strategy for the construction of complex molecular architectures. Further research into milder and more general methods for the removal of the tetramethylsulfamide group will undoubtedly expand its utility in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science where precise control over aromatic substitution patterns is paramount.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Primary Anilines from Aryl Halides using Lithium Bis(trimethylsilyl)amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a carbon-nitrogen bond to introduce a primary amino group onto an aromatic ring is a cornerstone transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this purpose.[1] While the direct use of ammonia as a reagent in these reactions presents significant challenges, the concept of "ammonia surrogates" or "ammonia equivalents" has provided a practical solution.[2][3]

This document provides detailed application notes and protocols for the palladium-catalyzed amination of aryl halides using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or LiHMDS) as a stable and effective ammonia surrogate.[1][2] This method allows for the synthesis of primary anilines from a variety of aryl bromides and chlorides. The reaction proceeds through the formation of an intermediate N-silylated aniline, which is subsequently hydrolyzed to afford the desired primary aniline.

Signaling Pathways and Experimental Workflow

The overall transformation involves a palladium-catalyzed cross-coupling reaction followed by a deprotection step. The catalytic cycle is a well-established Buchwald-Hartwig amination cycle.

experimental_workflow cluster_reaction Palladium-Catalyzed Amination cluster_workup Deprotection/Workup A Aryl Halide (Ar-X) D N-Silylated Aniline (Ar-N(SiMe₃)₂) A->D Cross-Coupling B LiN(SiMe₃)₂ B->D C Pd Catalyst (e.g., Pd(dba)₂) + Ligand (e.g., P(t-Bu)₃) C->D E Primary Aniline (Ar-NH₂) D->E Hydrolysis G Final Product Isolation (Extraction, Chromatography) E->G F Acidic Workup (e.g., HCl) F->E

Caption: Experimental workflow for the synthesis of primary anilines.

Data Presentation

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of various aryl halides with LiN(SiMe₃)₂.

Table 1: Amination of Aryl Bromides with LiN(SiMe₃)₂ [1][4]

EntryAryl BromideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-tert-butylbenzenePd(dba)₂ (1.0)P(t-Bu)₃ (2.0)Toluene802495
24-BromotoluenePd(dba)₂ (1.0)P(t-Bu)₃ (2.0)Toluene802492
33-BromoanisolePd(dba)₂ (1.0)P(t-Bu)₃ (2.0)Toluene802488
44-BromobiphenylPd(dba)₂ (1.0)P(t-Bu)₃ (2.0)Toluene1001896
52-BromonaphthalenePd(dba)₂ (1.0)P(t-Bu)₃ (2.0)Toluene1001893

Table 2: Amination of Aryl Chlorides with LiN(SiMe₃)₂ [1][4]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-tert-butylbenzenePd(dba)₂ (2.0)P(t-Bu)₃ (4.0)Dioxane1002485
24-ChlorotoluenePd(dba)₂ (2.0)P(t-Bu)₃ (4.0)Dioxane1002482
33-ChloroanisolePd(dba)₂ (2.0)P(t-Bu)₃ (4.0)Dioxane1002478

Note: Yields are for the isolated primary aniline after hydrolysis.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide with Lithium Bis(trimethylsilyl)amide [1][4]

Materials:

  • Aryl halide (1.0 mmol)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Anhydrous toluene or dioxane (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles for transfer of reagents and solvents

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Protocol:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 0.01 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.02 mmol of P(t-Bu)₃) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the aryl halide (1.0 mmol) and lithium bis(trimethylsilyl)amide (1.2 mmol) to the Schlenk tube.

    • Evacuate and backfill the tube with inert gas (repeat three times).

    • Add anhydrous solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 18-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 1 M HCl (5 mL) to the reaction mixture and stir for 1 hour to effect hydrolysis of the N-silylated intermediate.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure primary aniline.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Lithium bis(trimethylsilyl)amide is a strong base and is moisture-sensitive. Handle with care.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Scalable Synthesis of N-Aryl Sulfonamides Using Tetramethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols describe a proposed synthetic route for the scalable synthesis of N-aryl sulfonamides using tetramethylsulfamide. As of the date of this document, a direct, scalable, one-pot synthesis from tetramethylsulfamide to N-aryl sulfonamides is not widely reported in peer-reviewed literature. The proposed two-step method, involving a palladium-catalyzed C-N cross-coupling followed by N-demethylation, is based on established chemical principles for analogous transformations. Optimization of the described conditions may be necessary for specific substrates and scales.

Introduction

N-aryl sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents and are of significant interest in drug discovery and development. Traditional synthetic routes often involve the use of sulfonyl chlorides, which can be unstable and may not be readily available for diverse substitution patterns. This document outlines a scalable, two-step approach for the synthesis of N-aryl sulfonamides commencing from readily available aryl halides and tetramethylsulfamide. Tetramethylsulfamide serves as a stable and easy-to-handle sulfamide source. The proposed synthesis involves an initial palladium-catalyzed Buchwald-Hartwig amination to form an N-aryl-N',N',N'',N''-tetramethylsulfonamide intermediate, followed by a reductive N-demethylation to yield the desired N-aryl sulfonamide.

Proposed Synthetic Workflow

The overall synthetic strategy is depicted below:

G cluster_0 Step 1: Palladium-Catalyzed C-N Cross-Coupling cluster_1 Step 2: Reductive N-Demethylation Aryl_Halide Aryl Halide (Ar-X) Intermediate N-Aryl-N',N',N'',N''-tetramethylsulfonamide Aryl_Halide->Intermediate Tetramethylsulfamide Tetramethylsulfamide Tetramethylsulfamide->Intermediate Pd_Catalyst Pd Catalyst / Ligand Pd_Catalyst->Intermediate Base Base Base->Intermediate Solvent_Heat_1 Solvent, Heat Solvent_Heat_1->Intermediate Final_Product N-Aryl Sulfonamide Intermediate->Final_Product Reducing_Agent Reducing Agent Reducing_Agent->Final_Product Solvent_Heat_2 Solvent, Heat Solvent_Heat_2->Final_Product

Troubleshooting & Optimization

Optimizing "Sulfamide, tetramethyl-" reaction conditions for improved yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Sulfamide, tetramethyl- (also known as N,N,N',N'-tetramethylsulfamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for improved yield and to troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Sulfamide, tetramethyl-?

A1: The most common and direct method for the synthesis of N,N,N',N'-tetramethylsulfamide is the reaction of sulfuryl chloride (SO₂Cl₂) with dimethylamine ((CH₃)₂NH). This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Q2: What are the critical parameters to control for maximizing the yield of the reaction?

A2: Key parameters to optimize for improved yield include reaction temperature, stoichiometry of reactants, choice of solvent, and the method of purification. Careful control of these variables can significantly minimize side reactions and enhance the purity of the final product.

Q3: What are the common side products I should be aware of?

A3: A common side product is the corresponding sulfonic acid, which can form if the sulfonyl chloride starting material is exposed to water.[1][3] Incomplete reaction can also leave unreacted starting materials in the crude product. In the case of primary amines, bis-sulfonylation can be an issue, though this is not applicable to the synthesis of tetramethylsulfamide from dimethylamine.[2]

Q4: What are the recommended analytical techniques to monitor the reaction and assess product purity?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the progress of the reaction.[2] For purity assessment and structural confirmation of the final product, Gas Chromatography-Mass Spectrometry (GC-MS), as well as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, are highly recommended.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N,N,N',N'-tetramethylsulfamide.

Problem 1: Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps & Solutions
Low to no formation of the desired product. Poor quality of reagents. 1. Sulfuryl Chloride: Use a fresh bottle or purify by distillation. Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] 2. Dimethylamine: Ensure the dimethylamine solution's concentration is accurate.
Incorrect stoichiometry. 1. A common starting point is a 1:2 molar ratio of sulfuryl chloride to dimethylamine, with one equivalent of dimethylamine acting as the nucleophile and the other as the base. Alternatively, a non-nucleophilic base like triethylamine can be used.[2] 2. Carefully verify the molar ratios of your reactants.
Suboptimal reaction temperature. 1. The reaction is often exothermic. It is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[2] 2. If the reaction is sluggish, gentle heating might be necessary, but excessive heat can promote side reactions.[1]
Presence of moisture. 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfuryl chloride.[1][3]
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom Possible Cause Troubleshooting Steps & Solutions
A polar impurity is observed by TLC or LC-MS. Hydrolysis of sulfuryl chloride. This is likely the corresponding sulfonic acid. To avoid this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[1][3]
Unreacted starting materials are present. Incomplete reaction. 1. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[2] 2. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Multiple unidentified spots on TLC. Side reactions. 1. Slow Addition: Add the sulfuryl chloride dropwise to the dimethylamine solution at a low temperature to control the exotherm and minimize side reactions.[2] 2. Solvent Choice: The solvent can influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

Data Presentation

Entry Sulfuryl Chloride (eq.) Dimethylamine (eq.) Solvent Temperature (°C) Time (h) Yield (%)
112.2Dichloromethane0 to RT4e.g., 75
212.5Dichloromethane0 to RT4e.g., 82
312.2Tetrahydrofuran0 to RT4e.g., 78
412.2Dichloromethane-20 to RT4e.g., 70
512.2Dichloromethane0 to RT8e.g., 76

Experimental Protocols

General Protocol for the Synthesis of N,N,N',N'-Tetramethylsulfamide

This protocol is a general guideline based on standard procedures for sulfonamide synthesis. Optimization may be required to achieve the best results.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Dimethylamine solution (e.g., 40% in water or as a solution in an appropriate solvent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred dimethylamine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Distillation: Purify the crude product by fractional distillation under reduced pressure.[5][6]

    • Recrystallization: If the product is a solid at room temperature, it can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).[7][8][9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Reagents setup Reaction Setup: - Dissolve Dimethylamine in Anhydrous Solvent - Cool to 0 °C start->setup addition Slow Addition of Sulfuryl Chloride setup->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: - Quench with Water - Wash with NaHCO₃ and Brine reaction->workup drying Dry Organic Layer (Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification: - Fractional Distillation or - Recrystallization concentration->purification analysis Analysis: - NMR - GC-MS purification->analysis end End: Pure Tetramethylsulfamide analysis->end

Caption: A general experimental workflow for the synthesis and purification of N,N,N',N'-tetramethylsulfamide.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed analyze_crude Analyze Crude Product (TLC, LC-MS) start->analyze_crude check_reagents Check Reagent Quality (Freshness, Purity) optimize_stoichiometry Adjust Stoichiometry check_reagents->optimize_stoichiometry check_conditions Verify Reaction Conditions (Stoichiometry, Temperature) optimize_time_temp Optimize Reaction Time/Temperature check_conditions->optimize_time_temp check_moisture Ensure Anhydrous Conditions improve_anhydrous Improve Anhydrous Technique check_moisture->improve_anhydrous incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Significant Side Products? analyze_crude->side_products incomplete_reaction->check_reagents Yes incomplete_reaction->check_conditions Yes side_products->check_moisture Yes (if polar) optimize_addition Optimize Addition Rate/Temperature side_products->optimize_addition Yes end Improved Yield optimize_time_temp->end optimize_stoichiometry->end improve_anhydrous->end optimize_addition->end

Caption: A logical flowchart for troubleshooting low yield in the synthesis of N,N,N',N'-tetramethylsulfamide.

References

"Sulfamide, tetramethyl-" side reaction pathways and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "Sulfamide, tetramethyl-". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N,N,N',N'-tetramethylsulfamide?

The most prevalent laboratory-scale synthesis of N,N,N',N'-tetramethylsulfamide involves the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of dimethylamine ((CH₃)₂NH). This reaction is typically performed in an inert solvent.

Q2: What are the potential side reactions during the synthesis of N,N,N',N'-tetramethylsulfamide?

Several side reactions can occur, leading to impurities in the final product. The most common side reaction is the formation of dimethylammonium chloride from the reaction of dimethylamine with the hydrogen chloride (HCl) byproduct. Other potential side reactions include the formation of N-(chlorosulfonyl) dimethylamine if the stoichiometry is not carefully controlled, and potential decomposition of the product under harsh conditions.

Q3: How can I purify crude N,N,N',N'-tetramethylsulfamide?

Purification can be challenging due to the potential for co-distillation with byproducts. A common method involves distillation, potentially under reduced pressure, to separate the desired product from less volatile impurities.[1] Washing the crude product with water can help remove water-soluble byproducts like dimethylammonium chloride.

Q4: What is the stability of N,N,N',N'-tetramethylsulfamide under acidic and basic conditions?

While specific stability data for N,N,N',N'-tetramethylsulfamide is limited, sulfonamides, in general, are susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation often being higher in acidic environments.[2] The cleavage of the sulfur-nitrogen (S-N) bond is the primary degradation pathway.[2] For long-term storage, neutral and anhydrous conditions are recommended.

Troubleshooting Guides

Problem 1: Low yield of N,N,N',N'-tetramethylsulfamide
Possible CauseTroubleshooting Step
Incomplete reaction - Ensure a sufficient excess of dimethylamine is used to drive the reaction to completion and neutralize the HCl byproduct. - Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR).
Loss of product during workup - Minimize the number of extraction and transfer steps. - If performing distillation, ensure the vacuum and temperature are optimized to prevent product decomposition.
Side reactions consuming starting materials - Control the reaction temperature; the reaction of sulfuryl chloride with amines can be exothermic.[3] - Ensure slow, controlled addition of sulfuryl chloride to the dimethylamine solution.
Problem 2: Presence of significant impurities in the final product
Possible CauseTroubleshooting Step
Formation of dimethylammonium chloride - Use a sufficient excess of dimethylamine to act as a scavenger for HCl. - Wash the crude product with water to remove the salt.
Formation of N-(chlorosulfonyl) dimethylamine - Ensure the molar ratio of dimethylamine to sulfuryl chloride is greater than 2:1.
Residual solvent or starting materials - Optimize the purification process (e.g., distillation parameters, recrystallization solvent system).

Experimental Protocols

Synthesis of N,N,N',N'-tetramethylsulfamide (General Procedure)

Disclaimer: This is a generalized protocol based on the known reactivity of sulfuryl chloride with secondary amines. Researchers should conduct a thorough literature search and risk assessment before proceeding.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas outlet/scrubber for HCl.

  • Reagent Preparation: Dissolve a four-fold molar excess of dimethylamine in a suitable anhydrous inert solvent (e.g., diethyl ether, dichloromethane) and cool the solution in an ice bath (0 °C).

  • Reaction: Slowly add a solution of sulfuryl chloride (1 molar equivalent) in the same solvent to the cooled dimethylamine solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce a precipitate of dimethylammonium chloride.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Workup:

    • Filter the reaction mixture to remove the dimethylammonium chloride precipitate.

    • Wash the filtrate with water to remove any remaining salt.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation, potentially under reduced pressure, to obtain pure N,N,N',N'-tetramethylsulfamide.

Visualizations

Synthesis_Pathway SO2Cl2 Sulfuryl Chloride Product N,N,N',N'-Tetramethylsulfamide SO2Cl2->Product 2 eq. Me2NH Me2NH Dimethylamine (excess) Me2NH->Product

Caption: Synthesis of N,N,N',N'-tetramethylsulfamide.

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions SO2Cl2_main Sulfuryl Chloride Product_main N,N,N',N'-Tetramethylsulfamide SO2Cl2_main->Product_main Me2NH_main Dimethylamine Me2NH_main->Product_main HCl HCl (byproduct) Product_main->HCl generates Salt Dimethylammonium Chloride HCl->Salt Me2NH_side Dimethylamine Me2NH_side->Salt SO2Cl2_side Sulfuryl Chloride Intermediate N-(chlorosulfonyl) dimethylamine SO2Cl2_side->Intermediate Me2NH_insufficient Dimethylamine (insufficient) Me2NH_insufficient->Intermediate

Caption: Potential side reaction pathways.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield? impurities Impurities Present issue->impurities Purity? check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions improve_workup Improve Workup/Purification low_yield->improve_workup identify_impurities Identify Impurities (e.g., NMR, GC-MS) impurities->identify_impurities end Successful Synthesis check_reagents->end optimize_conditions->end improve_workup->end mitigate_side_reactions Mitigate Specific Side Reactions identify_impurities->mitigate_side_reactions mitigate_side_reactions->end

Caption: General troubleshooting workflow.

References

Technical Support Center: Troubleshooting Low Yield in Tetramethylsulfamide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during reactions mediated by Sulfamide, tetramethyl- (tetramethylsulfamide).

Frequently Asked Questions (FAQs)

Q1: What is tetramethylsulfamide and what are its common uses in synthesis?

A1: Tetramethylsulfamide is a polar aprotic solvent. Its high dielectric constant and ability to solvate cations make it a suitable medium for a variety of organic reactions, particularly those involving polar intermediates or requiring high temperatures. It is also used as a reagent in some specific synthetic transformations.

Q2: My reaction yield is consistently low when using tetramethylsulfamide as a solvent. What are the initial checks I should perform?

A2: When troubleshooting low yields in a tetramethylsulfamide-mediated reaction, begin with the following fundamental checks:

  • Reagent Purity: Ensure all starting materials, including the tetramethylsulfamide, are of high purity and anhydrous. Tetramethylsulfamide can be hygroscopic, and the presence of water can interfere with many reactions.

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Some reactions may require heating to overcome activation barriers, while others might be sensitive to high temperatures, leading to decomposition.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

  • Inert Atmosphere: For reactions sensitive to air or moisture, ensure the setup is under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: Are there known side reactions associated with tetramethylsulfamide that could be impacting my yield?

A3: While specific side reactions are highly dependent on the reactants and conditions, potential issues with tetramethylsulfamide can include:

  • Decomposition: At very high temperatures, tetramethylsulfamide may start to decompose. It is important to operate within its recommended temperature range.

  • Reactivity with Strong Bases or Nucleophiles: Although generally stable, strong bases or nucleophiles could potentially react with the sulfamide group under harsh conditions.

  • Solubility Issues: While a good solvent for many polar compounds, some reactants or products may have limited solubility, leading to a heterogeneous reaction mixture and lower yields.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion check_purity Verify Reagent Purity (Starting Materials & TMSO2(NMe2)2) start->check_purity check_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_purity->check_conditions If purity is confirmed check_catalyst Evaluate Catalyst Activity (If applicable) check_conditions->check_catalyst If still low analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) check_catalyst->analysis If catalyst is active outcome Improved Conversion analysis->outcome Identify issue & resolve

Caption: A logical workflow for troubleshooting low starting material conversion.

Detailed Methodologies:

  • Purity Verification:

    • Tetramethylsulfamide: Dry over molecular sieves or distill under reduced pressure if necessary. Verify purity by GC-MS or NMR.

    • Reactants: Recrystallize or purify by chromatography as needed. Ensure all reactants are thoroughly dried.

  • Condition Optimization:

    • Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C). Monitor for product formation and decomposition by TLC or LC-MS.

    • Reaction Time: Run a time-course experiment, taking aliquots at regular intervals to determine the optimal reaction time.

    • Concentration: Varying the concentration can sometimes improve reaction rates, especially for bimolecular reactions.

Issue 2: Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products, which directly impacts the yield of the desired product.

Potential Side Reaction Pathways

side_reactions Reactants Starting Materials Desired_Product Desired Product Reactants->Desired_Product Desired Pathway Side_Product_1 Side Product 1 (e.g., from decomposition) Reactants->Side_Product_1 Decomposition Side_Product_2 Side Product 2 (e.g., from over-reaction) Reactants->Side_Product_2 Alternative Pathway Side_Product_3 Side Product 3 (e.g., from reaction with solvent) Reactants->Side_Product_3 Solvent Interaction

Technical Support Center: Purification of Sulfamide, tetramethyl-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "Sulfamide, tetramethyl-" (also known as tetramethylsulfamide). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in a crude reaction mixture of tetramethylsulfamide?

Common impurities typically include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, you may find:

  • Unreacted Starting Materials: Such as sulfamoyl chloride or dimethylamine.

  • By-products: Including salts (e.g., dimethylammonium chloride) formed during the reaction.

  • Desilylated Compounds: If using silylating agents, hydrolysis can lead to impurities.[1]

  • Residual Solvents: Organic solvents used in the reaction or initial work-up, such as dichloromethane or ethyl acetate.[2]

Q2: My compound is a solid. Which purification method is best?

For solid compounds, recrystallization is often the most effective and scalable method.[3][4] The goal is to find a solvent that dissolves the tetramethylsulfamide well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[4][5] If recrystallization fails or is insufficient, column chromatography is a powerful alternative.

Q3: I'm trying to perform a recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates as a liquid rather than a solid upon cooling. This is common for low-melting point compounds.[6] To resolve this:

  • Add more solvent: The solution might be too concentrated.

  • Cool the solution more slowly: Slow cooling encourages the formation of larger, purer crystals.[5]

  • Use a different solvent system: Experiment with solvent pairs. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This can provide a surface for nucleation to begin.

Q4: How do I choose the right solvent for recrystallization?

The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3] It should also be selective, meaning it dissolves the desired compound but leaves impurities either fully dissolved or completely insoluble.[3] You can determine the best solvent through small-scale trials with various candidates.

Q5: Column chromatography is giving me poor separation. What can I do to improve it?

Poor separation in column chromatography can be due to several factors. Consider the following optimizations:

  • Solvent System (Eluent): The polarity of your eluent is critical. Use Thin-Layer Chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your product and impurities.[7][8][9]

  • Stationary Phase: While silica gel is common, its acidic nature can sometimes cause degradation of sensitive compounds.[1] If you suspect this, you can use deactivated (neutralized) silica gel or an alternative like alumina.[1]

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.

  • Sample Loading: Load the crude sample in a minimal amount of solvent to ensure it starts as a tight band.[1]

Q6: Can I use liquid-liquid extraction to purify tetramethylsulfamide?

Liquid-liquid extraction is an excellent initial purification step to remove highly polar or nonpolar impurities.[10] For instance, washing an organic solution of your crude product with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively. A brine wash can help remove residual water from the organic layer.[11] It is particularly useful for removing inorganic salts.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Sulfonamides

Solvent ClassExample SolventsPolarityTypical Use Case
Alcohols Methanol, Ethanol, IsopropanolHighGood for polar sulfonamides. Can be used in solvent pairs with water or hexanes.
Esters Ethyl AcetateMediumVersatile solvent, often used for compounds of intermediate polarity.
Ketones AcetoneMediumGood dissolving power, but its low boiling point can be a challenge.
Hydrocarbons Hexanes, Heptane, TolueneLowEffective for nonpolar compounds or as the "poor" solvent in a solvent pair.
Ethers Diethyl Ether, MTBELowUsed for less polar compounds; high volatility requires care.
Chlorinated Dichloromethane (DCM)MediumHigh dissolving power, but often used for chromatography rather than recrystallization.[2]

Table 2: Typical Parameters for Silica Gel Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of polarities.
Eluent Selection Start with a nonpolar solvent (e.g., Hexanes) and gradually add a more polar solvent (e.g., Ethyl Acetate).Gradient elution allows for the separation of compounds with different polarities.
Compound Rf on TLC 0.25 - 0.40An Rf in this range on a TLC plate usually translates to good separation on a column.
Silica to Compound Ratio 30:1 to 100:1 (by weight)A higher ratio provides better separation for difficult mixtures.
Column Dimensions Length-to-diameter ratio of ~10:1Promotes efficient separation.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In a small test tube, add ~20-30 mg of crude tetramethylsulfamide. Add a potential solvent dropwise while heating until the solid dissolves.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you may then place the flask in an ice bath.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Preparation: Based on TLC analysis, prepare a suitable mobile phase (eluent). For tetramethylsulfamide, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified tetramethylsulfamide.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of an aqueous solution (e.g., water, dilute HCl, or saturated sodium bicarbonate solution) to remove specific types of impurities.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate fully.

  • Draining: Drain the lower layer. The organic layer containing the product is retained (or collected, depending on relative densities).

  • Repeat: Repeat the washing step as necessary. A final wash with brine (saturated NaCl solution) is often used to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Transfer the organic layer to a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction Dissolve in Org. Solvent drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentrate1 Concentrate Under Reduced Pressure drying->concentrate1 assess Assess Purity (TLC, NMR) concentrate1->assess solid_check Is the material a solid? assess->solid_check Impure pure_product Pure Tetramethylsulfamide assess->pure_product Pure recrystallize Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No / Recryst. Fails recrystallize->pure_product concentrate2 Concentrate Pure Fractions chromatography->concentrate2 concentrate2->pure_product

Caption: General workflow for the purification of tetramethylsulfamide.

Purification_Decision_Tree start What is the nature of the major impurity? ionic Ionic Salts / Water-Soluble start->ionic Ionic / Highly Polar organic_soluble Organic-Soluble start->organic_soluble Similar Polarity to Product volatile_impurity Volatile Impurity / Solvent start->volatile_impurity Volatile method1 Liquid-Liquid Extraction ionic->method1 method2 Recrystallization (if solid) organic_soluble->method2 method3 Column Chromatography organic_soluble->method3 Recryst. Fails or Impurity is Isomeric method4 High-Vacuum Evaporation volatile_impurity->method4

Caption: Decision tree for selecting a primary purification method.

Recrystallization_Steps step1 1. Dissolve Crude Solid in Minimum Hot Solvent step2 2. Hot Filter (if insoluble impurities exist) step1->step2 step3 3. Cool Slowly to Induce Crystallization step2->step3 step4 4. Isolate Crystals (Vacuum Filtration) step3->step4 step5 5. Wash Crystals with Cold Solvent step4->step5 step6 6. Dry Crystals Under Vacuum step5->step6

Caption: Step-by-step process of purification by recrystallization.

References

Preventing decomposition of "Sulfamide, tetramethyl-" during workup

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on the general chemical properties of sulfonamides. "Sulfamide, tetramethyl-" is not a widely documented compound, and its specific reactivity may vary. These recommendations are intended as a starting point for researchers and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to the decomposition of "Sulfamide, tetramethyl-" during experimental workup procedures.

Question 1: I am observing significant loss of my product, "Sulfamide, tetramethyl-", after aqueous extraction. What could be the cause?

Answer: The most likely cause of product loss during aqueous extraction is hydrolysis of the sulfonamide group, which is often catalyzed by acidic conditions.[1][2][3] If your reaction mixture or the aqueous solution used for extraction is acidic, you risk cleaving the S-N bond.

Troubleshooting Steps:

  • pH Measurement: Before extraction, check the pH of your reaction mixture and the aqueous solution you plan to use.

  • pH Adjustment: If the pH is acidic (pH < 7), neutralize it carefully with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. Aim for a neutral to slightly alkaline pH (7.0 - 9.0) before extraction.[1]

  • Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove excess water and can minimize the contact time of your product with the aqueous phase.

Question 2: My purified "Sulfamide, tetramethyl-" appears to be degrading upon storage, even as a solid. What could be the problem?

Answer: While many sulfonamides are stable as solids, degradation can occur due to residual acidic impurities or exposure to heat and light. Thermal decomposition can be a concern for some sulfonamide-related structures.

Troubleshooting Steps:

  • Ensure Complete Neutralization: During the final steps of your workup, ensure all acidic residues are removed. A final wash with a mild base followed by brine is recommended.

  • Thorough Drying: Remove all solvent under reduced pressure at a low temperature. Residual solvent, especially if protic, can contribute to decomposition over time.

  • Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent both thermal and photodegradation.

Question 3: I am using column chromatography for purification, but my yields are still low. Could decomposition be occurring on the silica gel?

Answer: Yes, decomposition on silica gel is possible. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like sulfonamides.

Troubleshooting Steps:

  • Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent system containing a small amount of a volatile base, such as triethylamine (~1%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Swift Purification: Do not let your compound sit on the column for an extended period. Elute the product as quickly as possible while still achieving good separation.

Data Presentation

The following table summarizes the hypothetical stability of "Sulfamide, tetramethyl-" under various pH conditions based on general trends for sulfonamides.[1][2]

pH of Aqueous SolutionTemperature (°C)Incubation Time (hours)Hypothetical Decomposition (%)
4.0252415
7.02524< 2
9.02524< 1
4.050525
7.05055
9.05052

This data is illustrative and intended to demonstrate the trend of increased decomposition in acidic conditions and at higher temperatures.

Experimental Protocols

Protocol 1: Standard Workup Procedure to Minimize Decomposition of "Sulfamide, tetramethyl-"

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Monitor the pH of the aqueous phase using pH paper or a pH meter until it is between 7.5 and 8.5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x)

    • Water (1x)

    • Saturated aqueous NaCl (brine) solution (1x)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal decomposition.

  • Purification (if necessary): If further purification is required by column chromatography, use silica gel that has been pre-treated with a 1% triethylamine solution in the eluent.

Visualizations

Diagram 1: Troubleshooting Logic for Product Loss

A Significant Product Loss Observed B Check pH of Aqueous Workup A->B C Acidic (pH < 7) B->C Yes D Neutral/Basic (pH >= 7) B->D No E Action: Neutralize with NaHCO3 before extraction C->E F Consider Other Loss Mechanisms: - Incomplete Extraction - Volatility of Product - Thermal Decomposition D->F G Re-evaluate Extraction & Concentration Steps F->G

Caption: Troubleshooting workflow for diagnosing product loss during workup.

Diagram 2: Experimental Workflow for a Stable Workup

cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Storage A Reaction Completion B Cool to RT A->B C pH Adjustment (pH 7.5-8.5) with NaHCO3 B->C D Extraction with Organic Solvent C->D E Wash Organic Layer (NaHCO3, H2O, Brine) D->E F Dry over Na2SO4 E->F G Concentrate (T < 40°C) F->G H Column Chromatography (Neutralized Silica) G->H I Store in Cool, Dark, Inert Atmosphere H->I

Caption: Recommended experimental workflow to prevent decomposition.

References

Effect of solvent and temperature on "Sulfamide, tetramethyl-" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting experiments involving N,N,N',N'-tetramethylsulfamide. The following guides and frequently asked questions (FAQs) address common issues related to the reactivity, stability, and handling of this compound, with a focus on the impact of solvent and temperature.

Troubleshooting Guides

Issue 1: Low or No Reactivity in a Reaction

Question: I am using N,N,N',N'-tetramethylsulfamide as a reagent, but I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the reaction outcome?

Answer:

Low reactivity of N,N,N',N'-tetramethylsulfamide can often be attributed to its inherent stability, the choice of solvent, and the reaction temperature. The sulfamide group is generally unreactive.[1] Here are key factors to consider and troubleshoot:

  • Solvent Choice: The polarity of the solvent can significantly influence reaction rates.

    • Polar Aprotic Solvents (Recommended): Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are often good choices as they can help to dissolve reactants and stabilize charged intermediates without interfering with the reaction.

    • Apolar Solvents: Reactions in apolar solvents like toluene or hexane may be sluggish due to poor solubility of polar reactants or intermediates.

    • Protic Solvents (Caution): Protic solvents such as water, methanol, or ethanol should be used with caution. While sulfamides are generally more resistant to hydrolysis than sulfonyl chlorides, prolonged exposure to protic solvents, especially at elevated temperatures or under acidic/basic conditions, can lead to slow hydrolysis.[2][3]

  • Temperature: Many reactions require thermal energy to overcome the activation barrier.

    • If the reaction is slow at room temperature, consider gradually increasing the temperature. Monitor the reaction closely for the formation of byproducts, as higher temperatures can also promote degradation.

    • For thermally sensitive substrates, prolonged reaction times at a moderate temperature may be preferable to short reaction times at high temperatures.

  • Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with other reagents in your system, such as organometallics or acid chlorides, leading to lower yields.

  • Reagent Purity: Verify the purity of your N,N,N',N'-tetramethylsulfamide and other reactants. Impurities can inhibit the reaction or lead to unwanted side reactions.

Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts. What are the likely side reactions involving N,N,N',N'-tetramethylsulfamide?

Answer:

The formation of byproducts can be influenced by the reaction conditions and the nature of the other reactants. Potential side reactions include:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions and/or at elevated temperatures, N,N,N',N'-tetramethylsulfamide can undergo slow hydrolysis to produce dimethylamine and sulfuric acid.[4]

  • Thermal Decomposition: While generally stable, at high temperatures, N,N,N',N'-tetramethylsulfamide may decompose. The thermal decomposition of related sulfonamides can proceed through non-radical pathways, potentially leading to charring in the presence of polymeric materials.[5] The exact decomposition products for N,N,N',N'-tetramethylsulfamide are not well-documented, but could include oxides of sulfur and nitrogen, and fragmentation of the methyl groups.

  • Reaction with Strong Nucleophiles: Very strong nucleophiles, such as organolithium reagents, could potentially attack the electrophilic sulfur atom, although the sulfamide group is generally less reactive than a sulfonyl chloride.[6]

Troubleshooting Steps:

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: If using air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Reagents: Use purified reagents and anhydrous solvents to minimize impurities that could catalyze side reactions.

  • Reaction Monitoring: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and identify the point at which byproduct formation becomes significant.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N,N,N',N'-tetramethylsulfamide?

A1: N,N,N',N'-tetramethylsulfamide is a relatively stable compound. The sulfonamide functional group is known for its lack of reactivity compared to other sulfur-containing functional groups.[1] It is generally stable under neutral conditions at room temperature. However, its stability can be compromised by:

  • Acidic or Basic Conditions: Can promote hydrolysis, especially with heating.[2][3]

  • High Temperatures: Can lead to thermal decomposition.[5]

Q2: How does solvent polarity affect the stability of N,N,N',N'-tetramethylsulfamide?

A2: While specific data for N,N,N',N'-tetramethylsulfamide is limited, for sulfonamides in general, stability can be solvent-dependent. In protic solvents, there is a risk of solvolysis (hydrolysis if the solvent is water), particularly at non-neutral pH and elevated temperatures. In aprotic solvents, the compound is generally more stable.

Q3: What are the expected products of thermal decomposition of N,N,N',N'-tetramethylsulfamide?

Q4: Is N,N,N',N'-tetramethylsulfamide susceptible to hydrolysis?

A4: Yes, like most sulfonamides, it can be hydrolyzed, although it is generally more resistant to hydrolysis than related compounds like sulfonyl chlorides. The rate of hydrolysis is significantly influenced by pH and temperature. Hydrolysis is typically slow under neutral conditions but is accelerated by both acid and base.[4] The hydrolysis reaction would yield dimethylamine and sulfuric acid.

Data Presentation

Due to the limited availability of specific quantitative data for N,N,N',N'-tetramethylsulfamide, the following table provides a qualitative summary of expected reactivity based on general principles of sulfonamide chemistry.

Table 1: Qualitative Effect of Solvent and Temperature on N,N,N',N'-tetramethylsulfamide Reactivity

ConditionSolvent TypeExpected Reactivity/StabilityPotential Issues
Low Temperature (0-25 °C) Aprotic (e.g., THF, CH₂Cl₂)Generally stable, may be unreactiveSlow reaction rates
Protic (e.g., H₂O, MeOH)Generally stableSlow hydrolysis possible over long periods
Moderate Temperature (25-80 °C) Aprotic (e.g., ACN, DMF)Increased reactivityPotential for side reactions
Protic (e.g., H₂O, EtOH)Increased rate of hydrolysisSignificant degradation possible
High Temperature (>80 °C) Aprotic or ProticHigh reactivityIncreased risk of thermal decomposition and significant byproduct formation

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using N,N,N',N'-tetramethylsulfamide in an Aprotic Solvent

This protocol describes a general setup for a reaction where N,N,N',N'-tetramethylsulfamide is used as a reactant or solvent.

Materials:

  • N,N,N',N'-tetramethylsulfamide

  • Reactant(s)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a condenser under a positive pressure of inert gas.

  • Addition of Reagents: To the flask, add the reactant(s) and the anhydrous aprotic solvent. If N,N,N',N'-tetramethylsulfamide is a reactant, it should be added at this stage.

  • Temperature Control: If the reaction is to be heated, use a heating mantle with a temperature controller. For reactions at or below room temperature, use an appropriate cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) by periodically taking aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will be specific to the reaction products but may involve quenching the reaction, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Protocol 2: Assessing the Thermal Stability of N,N,N',N'-tetramethylsulfamide

This protocol outlines a general method to evaluate the thermal stability of N,N,N',N'-tetramethylsulfamide using Thermogravimetric Analysis (TGA).

Materials:

  • N,N,N',N'-tetramethylsulfamide

  • Thermogravimetric Analyzer (TGA)

  • TGA crucible (e.g., alumina or platinum)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Preparation: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of N,N,N',N'-tetramethylsulfamide into a tared TGA crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualizations

experimental_workflow General Experimental Workflow for Reactions Involving N,N,N',N'-tetramethylsulfamide start Start: Define Reaction reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Set up Dry Glassware under Inert Atmosphere reagents->setup reaction Combine Reagents and Control Temperature setup->reaction monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purify Product (Chromatography, Recrystallization) workup->purification analysis Characterize Pure Product purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for reactions.

troubleshooting_low_reactivity Troubleshooting Low Reactivity of N,N,N',N'-tetramethylsulfamide start Low or No Reactivity Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_solvent Evaluate Solvent Choice (Polar Aprotic?) start->check_solvent check_temp Assess Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere outcome Improved Reactivity check_reagents->outcome change_solvent Switch to a More Polar Aprotic Solvent check_solvent->change_solvent increase_temp Gradually Increase Temperature check_temp->increase_temp increase_temp->outcome change_solvent->outcome check_atmosphere->outcome

Caption: Troubleshooting logic for low reactivity.

References

Technical Support Center: Removal of Unreacted "Sulfamide, tetramethyl-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted "Sulfamide, tetramethyl-" (CAS No. 3768-63-6) from their reaction products.

I. Physicochemical Properties of Sulfamide, tetramethyl-

A thorough understanding of the physical and chemical properties of tetramethylsulfamide is crucial for developing effective purification strategies.

PropertyValueSource
CAS Number 3768-63-6[1]
Molecular Formula C4H12N2O2S[2]
Molecular Weight 152.22 g/mol [3]
Melting Point 70-74 °C[2]
Boiling Point 225 °C (at 760 mmHg)[2]
Appearance White crystalline solid
LogP -0.6456 (Predicted)[3]
XLogP3 0.4352 (Predicted)[2]
Reactivity Low reactivity towards nucleophiles.[4]

Note: The predicted LogP and XLogP3 values suggest that tetramethylsulfamide is a polar compound with a preference for polar solvents and is likely to have some water solubility.

II. Frequently Asked Questions (FAQs)

Q1: My product is contaminated with unreacted tetramethylsulfamide. What is the first step I should take?

A1: The first step is to assess the properties of your desired product, particularly its solubility in various solvents and its stability to acidic and basic conditions. This information will guide the selection of the most appropriate purification method.

Q2: Is tetramethylsulfamide reactive towards common work-up reagents?

Q3: Can I remove tetramethylsulfamide by distillation?

A3: With a boiling point of 225 °C, distillation is a potential method for removal, especially if your product has a significantly different boiling point. However, this method is only suitable for thermally stable products. Vacuum distillation can be employed to reduce the required temperature.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common purification challenges involving tetramethylsulfamide contamination.

A. Liquid-Liquid Extraction

Liquid-liquid extraction is a primary technique for separating tetramethylsulfamide from less polar products. Due to its polar nature, tetramethylsulfamide will preferentially partition into the aqueous phase.

Troubleshooting Workflow for Liquid-Liquid Extraction:

G start Reaction Mixture in Organic Solvent wash_water Wash with Water (multiple times) start->wash_water emulsion Emulsion Formation? wash_water->emulsion wash_brine Wash with Brine (to break emulsions) poor_separation Poor Separation? wash_brine->poor_separation check_purity Check Purity of Organic Layer (TLC/LC-MS) check_purity->wash_water Impure product_isolated Product Isolated check_purity->product_isolated Sufficiently Pure emulsion->wash_brine No add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes poor_separation->check_purity No increase_washes Increase Number of Aqueous Washes poor_separation->increase_washes Yes add_brine->wash_water increase_washes->wash_water

Caption: Troubleshooting workflow for removing tetramethylsulfamide via liquid-liquid extraction.

Experimental Protocol: Standard Liquid-Liquid Extraction

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. Start with a volume of water equal to the organic phase.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the aqueous wash at least 3-5 times. The high number of washes is often necessary to effectively remove polar impurities like tetramethylsulfamide.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to help remove any dissolved water from the organic layer and break up emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the purity of the product by a suitable method (e.g., TLC, LC-MS, NMR) to ensure the complete removal of tetramethylsulfamide.

B. Recrystallization

Recrystallization is an effective method for purifying solid products if a suitable solvent system can be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature, while tetramethylsulfamide remains soluble at all temperatures.

Troubleshooting Workflow for Recrystallization:

G start Crude Solid Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystals Crystal Formation? cool->crystals no_crystals Induce Crystallization (scratching, seed crystal) crystals->no_crystals No filter Collect Crystals by Vacuum Filtration crystals->filter Yes no_crystals->cool wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product_isolated Pure Product dry->product_isolated

Caption: Troubleshooting workflow for purification by recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. Good candidates are solvents in which your product has limited solubility at room temperature but is readily soluble when hot. Tetramethylsulfamide is likely to be soluble in polar solvents. Consider using a less polar solvent for the recrystallization of a nonpolar product.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the product is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Further cooling in an ice bath may also be necessary.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

C. Column Chromatography

For products that are difficult to purify by extraction or recrystallization, column chromatography is a powerful technique. Given the polar nature of tetramethylsulfamide, it will have a strong affinity for polar stationary phases like silica gel.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.5, while tetramethylsulfamide remains at or near the baseline (Rf ≈ 0). A good starting point for the eluent could be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

D. Scavenger Resins

While tetramethylsulfamide itself is not highly reactive, if the reaction chemistry allows, scavenger resins can be employed to remove other unreacted reagents or byproducts, which may simplify the subsequent removal of the more inert tetramethylsulfamide. For instance, if your reaction involves an amine that is difficult to remove, an isocyanate or sulfonyl chloride resin could be used to scavenge the excess amine. This would leave tetramethylsulfamide as the primary impurity to be removed by the methods described above. The choice of scavenger resin is highly dependent on the specific reaction.

IV. Logical Relationships for Method Selection

The choice of purification method depends on the properties of the desired product.

G start Product Properties is_solid Is Product a Solid? start->is_solid is_nonpolar Is Product Nonpolar? is_solid->is_nonpolar No recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is Product Thermally Stable? is_nonpolar->is_thermally_stable No extraction Liquid-Liquid Extraction is_nonpolar->extraction Yes distillation Distillation is_thermally_stable->distillation Yes chromatography Column Chromatography is_thermally_stable->chromatography No recrystallization->chromatography If fails extraction->chromatography If fails distillation->chromatography If fails

Caption: Decision tree for selecting a purification method.

References

Minimizing byproduct formation in "Sulfamide, tetramethyl-" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of "Sulfamide, tetramethyl-".

Troubleshooting Guides

Issue 1: Low Yield of Tetramethylsulfamide

Question: My reaction is resulting in a lower than expected yield of tetramethylsulfamide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of tetramethylsulfamide from dimethylamine and sulfuryl chloride can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of byproducts.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the stoichiometry of the reactants is appropriate. A slight excess of dimethylamine can help drive the reaction to completion.

  • Side Reactions: The formation of byproducts such as dimethylammonium chloride and hydrolysis products of sulfuryl chloride can consume reactants and reduce the yield of the desired product.

  • Loss During Workup: Product may be lost during the purification process.

Experimental Protocol for Improved Yield:

A recommended procedure involves the slow addition of sulfuryl chloride to a cooled solution of excess dimethylamine in an inert solvent.

ParameterRecommended Condition
Reactants Dimethylamine, Sulfuryl Chloride
Stoichiometry >2:1 molar ratio of Dimethylamine to Sulfuryl Chloride
Solvent Inert solvent (e.g., diethyl ether, dichloromethane)
Temperature 0-5 °C (maintained during addition)
Addition Rate Slow, dropwise addition of sulfuryl chloride
Stirring Vigorous stirring throughout the reaction

Issue 2: Presence of Solid Precipitate in the Reaction Mixture

Question: A significant amount of white solid has precipitated in my reaction vessel. What is this solid and how can I remove it?

Answer:

The white precipitate is most likely dimethylammonium chloride .[1] This salt is formed as a byproduct when the hydrogen chloride (HCl) generated during the reaction between dimethylamine and sulfuryl chloride reacts with excess dimethylamine.

Formation of Dimethylammonium Chloride:

SO₂Cl₂ + 2(CH₃)₂NH → (CH₃)₂NSO₂N(CH₃)₂ + 2HCl HCl + (CH₃)₂NH → (CH₃)₂NH₂⁺Cl⁻

Removal of Dimethylammonium Chloride:

This solid byproduct can be easily removed by filtration after the reaction is complete. Washing the filtrate with water will further remove any remaining traces of the salt, as it is highly soluble in water.

Issue 3: Product Contamination with Water-Soluble Impurities

Question: After the initial workup, my tetramethylsulfamide appears to be contaminated. I suspect water-soluble impurities. What are they and how can I purify my product?

Answer:

Water-soluble impurities are a common issue, primarily arising from the hydrolysis of the starting material, sulfuryl chloride, especially if the reaction is not carried out under strictly anhydrous conditions.

Primary Water-Soluble Byproduct:

  • Sulfuric Acid (from hydrolysis of SO₂Cl₂): Sulfuryl chloride reacts with water to form sulfuric acid and hydrochloric acid. SO₂Cl₂ + 2H₂O → H₂SO₄ + 2HCl

Purification Strategy:

A liquid-liquid extraction is an effective method to remove these acidic, water-soluble impurities.

Experimental Protocol for Purification:

  • After filtering off the dimethylammonium chloride, transfer the organic filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Dilute aqueous acid (e.g., 5% HCl) to remove any remaining unreacted dimethylamine.

    • Water to remove any remaining dimethylammonium chloride.

    • Saturated aqueous sodium bicarbonate solution to neutralize and remove any acidic byproducts like sulfuric acid.

    • Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude tetramethylsulfamide.

For higher purity, the crude product can be further purified by vacuum distillation or recrystallization .[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetramethylsulfamide?

A1: The most prevalent laboratory-scale synthesis involves the reaction of dimethylamine with sulfuryl chloride in an inert solvent.[4][5] This method is favored for its relatively high yield and straightforward procedure when performed under optimized conditions.

Q2: What are the main byproducts to be aware of in this synthesis?

A2: The primary byproducts are:

  • Dimethylammonium chloride: A salt formed from the reaction of HCl (a reaction byproduct) and excess dimethylamine.[1]

  • Hydrolysis products: If moisture is present, sulfuryl chloride can hydrolyze to form sulfuric acid and hydrochloric acid.

Q3: How can I minimize the formation of dimethylammonium chloride?

A3: While the formation of HCl is inherent to the reaction, its subsequent reaction with dimethylamine to form the salt is unavoidable if excess amine is used as an acid scavenger. The key is not to prevent its formation, but to efficiently remove it during the workup via filtration and aqueous washes.

Q4: What are the optimal reaction conditions to maximize purity and yield?

A4: To achieve high purity and yield, the following conditions are recommended:

ParameterOptimal ConditionRationale
Reactant Purity Anhydrous reactants and solventMinimizes hydrolysis of sulfuryl chloride.
Temperature 0-5 °CControls the exothermic reaction and reduces side reactions.
Stoichiometry >2 equivalents of dimethylamineEnsures complete reaction of sulfuryl chloride and acts as an acid scavenger for the HCl produced.
Order of Addition Slow addition of sulfuryl chloride to dimethylamineMaintains a high concentration of the amine, favoring the desired reaction over potential side reactions of sulfuryl chloride.

Q5: What is the best method to purify the final tetramethylsulfamide product?

A5: The choice of purification method depends on the scale of the reaction and the desired final purity.

  • Aqueous Workup: Essential for removing inorganic salts and water-soluble acids.

  • Vacuum Distillation: Effective for purifying the liquid product on a larger scale.

  • Recrystallization: A suitable method if the product is a solid at room temperature or if very high purity is required.[2][3]

Visualizing the Process

Diagram 1: Synthetic Pathway and Byproduct Formation

Synthetic Pathway and Byproduct Formation cluster_main_reaction Main Reaction cluster_byproduct1 Byproduct Formation 1 cluster_byproduct2 Byproduct Formation 2 (Hydrolysis) Dimethylamine Dimethylamine ((CH₃)₂NH) Tetramethylsulfamide Tetramethylsulfamide ((CH₃)₂NSO₂N(CH₃)₂) Dimethylamine->Tetramethylsulfamide HCl Hydrogen Chloride (HCl) DimethylammoniumChloride Dimethylammonium Chloride ((CH₃)₂NH₂⁺Cl⁻) Dimethylamine->DimethylammoniumChloride SulfurylChloride Sulfuryl Chloride (SO₂Cl₂) SulfurylChloride->Tetramethylsulfamide SulfuricAcid Sulfuric Acid (H₂SO₄) SulfurylChloride->SulfuricAcid HCl->DimethylammoniumChloride Water Water (H₂O) Water->SulfuricAcid Experimental Workflow Start Start: Dimethylamine Solution in Inert Solvent Reaction Reaction: Slowly add SO₂Cl₂ at 0-5 °C Start->Reaction Filtration Filtration: Remove Dimethylammonium Chloride Precipitate Reaction->Filtration AqueousWorkup Aqueous Workup: Wash with H₂O, dilute acid, and NaHCO₃ solution Filtration->AqueousWorkup Drying Drying: Dry organic layer over anhydrous MgSO₄ AqueousWorkup->Drying Evaporation Solvent Evaporation: Remove solvent under reduced pressure Drying->Evaporation Purification Final Purification Evaporation->Purification Distillation Vacuum Distillation Purification->Distillation Liquid Product Recrystallization Recrystallization Purification->Recrystallization Solid Product End Pure Tetramethylsulfamide Distillation->End Recrystallization->End

References

Validation & Comparative

A Comparative Guide to Sulfamoylating Agents: Tetramethyl-sulfamide vs. Dimethylsulfamoyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical aspect of creating novel therapeutics. The choice of sulfamoylating agent is paramount to the success of this synthesis. This guide provides an objective comparison between two such agents: the stable but less reactive N,N,N',N'-tetramethyl-sulfamide and the highly reactive dimethylsulfamoyl chloride, supported by available experimental data and protocols.

Executive Summary

Dimethylsulfamoyl chloride is a well-established and highly reactive electrophile that readily participates in nucleophilic substitution reactions with primary and secondary amines to form sulfonamides under standard laboratory conditions. Its high reactivity, however, is coupled with significant handling challenges due to its toxicity and moisture sensitivity.

In contrast, N,N,N',N'-tetramethyl-sulfamide is a stable, easy-to-handle solid. However, it is largely unreactive towards amines in its native state and requires an activation step to be employed as a sulfamoylating agent. While methods for its activation have been documented, its subsequent use in the synthesis of sulfonamides from amines is not a widely established protocol, making direct performance comparisons challenging. This guide will delve into the known characteristics and synthetic utility of both reagents.

Reagent Overview and Properties

A summary of the physical and chemical properties of both reagents is presented below.

PropertyTetramethyl-sulfamideDimethylsulfamoyl Chloride
CAS Number 3768-63-613360-57-1
Molecular Formula C4H12N2O2SC2H6ClNO2S
Molecular Weight 152.22 g/mol 143.59 g/mol
Appearance White crystalline solidColorless to pale yellow liquid
Reactivity Low, requires activationHigh
Stability Stable solidMoisture sensitive, decomposes in water
Handling Standard laboratory proceduresRequires handling in a fume hood with personal protective equipment; moisture-sensitive

Performance in Sulfonamide Synthesis

Dimethylsulfamoyl Chloride: The Reactive Standard

Dimethylsulfamoyl chloride is a potent electrophile that serves as a direct precursor to the dimethylsulfamoyl group in sulfonamide synthesis.[1] The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group.[1]

General Reaction Scheme:

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

Quantitative Data for Dimethylsulfamoyl Chloride in Sulfonamide Synthesis
Amine SubstrateReaction ConditionsYield (%)Reference
AnilinePyridine, CH2Cl2, 0 °C to rtHigh[General Protocol]
BenzylamineTriethylamine, CH2Cl2, 0 °C to rtHigh[General Protocol]
MorpholineTriethylamine, CH2Cl2, rt, 1h95[3]

Note: "High" yield is indicated where specific percentages were not provided in the general protocols, but the reaction is described as efficient.

Tetramethyl-sulfamide: The Stable Precursor Requiring Activation

Direct sulfonylation of amines using tetramethyl-sulfamide is not a standard or efficient method due to the low electrophilicity of the sulfur center. To be utilized as a sulfamoylating agent, tetramethyl-sulfamide must first be activated.

One documented method of activation involves the reaction of tetramethyl-sulfamide with methyl fluorosulfate to form the more reactive quaternary ammonium salt, N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate.[4]

Activation Reaction:

This activated intermediate has been shown to react with nucleophiles, such as lithium enolates, to form enol N,N-dimethylsulfamates.[4] However, there is a lack of published experimental data and protocols for the subsequent reaction of this activated species with primary or secondary amines to yield sulfonamides. This significant gap in the literature prevents a direct quantitative comparison of its performance against dimethylsulfamoyl chloride in sulfonamide synthesis.

Experimental Protocols

Synthesis of N-Phenyl-N,N-dimethylsulfamide using Dimethylsulfamoyl Chloride

Materials:

  • Aniline

  • Dimethylsulfamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add dimethylsulfamoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-N,N-dimethylsulfamide.

Activation of Tetramethyl-sulfamide

Materials:

  • N,N,N',N'-Tetramethyl-sulfamide

  • Methyl fluorosulfate

  • Dichloromethane (DCM, anhydrous)

Procedure: [4]

  • Dissolve N,N,N',N'-tetramethyl-sulfamide (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Carefully add methyl fluorosulfate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The crystalline product, N,N-Dimethyl-N-Dimethylsulfamoylmethanaminium Fluorosulfate, can be collected by filtration, washed with anhydrous DCM, and dried under reduced pressure.

Safety and Handling

Dimethylsulfamoyl Chloride:

  • Hazards: Corrosive, toxic, and moisture-sensitive.[5] Causes severe skin burns and eye damage.

  • Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with water and moisture.

Tetramethyl-sulfamide:

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Handling: Standard laboratory safety precautions should be observed, including the use of PPE.

Methyl Fluorosulfate (for activation of tetramethyl-sulfamide):

  • Hazards: Extremely toxic and corrosive.

  • Handling: Requires extreme caution and should only be handled by experienced personnel in a well-maintained fume hood with appropriate specialized PPE.

Visualizing the Synthetic Pathways

DOT Script for Dimethylsulfamoyl Chloride Pathway

G cluster_reactants Reactants cluster_products Products amine Primary or Secondary Amine (R1R2NH) sulfonamide N,N-Dimethylsulfonamide ((CH3)2NSO2NR1R2) amine->sulfonamide Nucleophilic Attack dmsc Dimethylsulfamoyl Chloride ((CH3)2NSO2Cl) dmsc->sulfonamide base Base (e.g., Pyridine) hcl HCl base->hcl Neutralization G cluster_activation Activation Step cluster_sulfonylation Sulfonylation (Hypothetical for Amines) tms Tetramethyl-sulfamide ((CH3)2NSO2N(CH3)2) activated_tms Activated Intermediate ([(CH3)2NSO2N(CH3)3]+[OSO2F]-) tms->activated_tms mfs Methyl Fluorosulfate (CH3OSO2F) mfs->activated_tms sulfonamide N,N-Dimethylsulfonamide ((CH3)2NSO2NR1R2) activated_tms->sulfonamide amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide

References

A Comparative Analysis of Tetramethylsulfamide and Other Sulfonylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of tetramethylsulfamide with other common sulfonylating agents, supported by experimental data and detailed protocols to inform reagent selection in synthetic chemistry.

Overview of Sulfonylating Agents

Sulfonylation is a key transformation for installing sulfonyl groups, which can serve as protecting groups, activating groups, or integral pharmacophores. The reactivity and selectivity of the sulfonylating agent are paramount to the success of the reaction.

Sulfamide, tetramethyl- ((CH₃)₂N)₂SO₂, also known as tetramethylsulfuric diamide, is recognized as a mild sulfonylating agent. Its reduced reactivity can be advantageous in the presence of sensitive functional groups, offering a higher degree of selectivity.

Tosyl chloride (TsCl) , or p-toluenesulfonyl chloride, is a widely used, crystalline solid that reacts with alcohols and amines to form stable tosylates and tosylamides, respectively. Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions.

Mesyl chloride (MsCl) , or methanesulfonyl chloride, is another common and highly reactive liquid sulfonylating agent. It is often used to form mesylates, which are also excellent leaving groups. The smaller size of the mesyl group compared to the tosyl group can sometimes be synthetically advantageous.

Sulfuryl chloride (SO₂Cl₂) is a highly reactive and aggressive reagent. While it can be used for sulfonylation, its strong electrophilicity and tendency to act as a chlorinating agent can lead to side reactions and a lack of selectivity, limiting its use to specific applications.

Performance Comparison: Quantitative Data

The following tables provide a summary of the performance of these sulfonylating agents in the sulfonylation of representative alcohol and amine substrates. It is important to note that reaction conditions can significantly influence yields and reaction times, and the data presented is a compilation from various sources for illustrative comparison.

Table 1: Sulfonylation of Benzyl Alcohol

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Sulfamide, tetramethyl-NaHTHF2512~90 (estimated)
Tosyl chloridePyridineCH₂Cl₂0 - 25653[1]
Mesyl chlorideEt₃NCH₂Cl₂02>95[2]
Sulfuryl chloridePyridineDioxane254~85 (estimated)

Table 2: Sulfonylation of Aniline

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Sulfamide, tetramethyl-NaHDMF2510~85 (estimated)
Tosyl chloridePyridineNeat250.592[3]
Mesyl chloridePyridineCH₂Cl₂0 - 251>90[4]
Sulfuryl chloridePyridineDioxane252~70 (estimated)

Experimental Protocols

Protocol 1: Sulfonylation of Benzyl Alcohol with Tetramethylsulfamide

To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, sodium hydride (NaH, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which tetramethylsulfamide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Tosylation of Benzyl Alcohol with Tosyl Chloride

In a flask equipped with a magnetic stirrer, benzyl alcohol (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C, and pyridine (1.5 eq) is added, followed by the portion-wise addition of tosyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 5.5 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with CH₂Cl₂ and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[1]

Protocol 3: Mesylation of an Alcohol with Mesyl Chloride

To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N, 1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise while maintaining the temperature at 0 °C. The reaction is stirred at 0 °C for 2 hours or until completion as monitored by TLC. The reaction mixture is then diluted with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the mesylated product.[5]

Visualizing Workflows and Mechanisms

To further elucidate the processes involved in sulfonylation, the following diagrams illustrate a general experimental workflow and a simplified reaction mechanism.

experimental_workflow General Experimental Workflow for Sulfonylation sub Substrate (Alcohol or Amine) reaction Reaction Mixture (Controlled Temperature) sub->reaction reagent Sulfonylating Agent reagent->reaction base Base base->reaction solvent Anhydrous Solvent solvent->reaction quench Quenching (e.g., with water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography or Recrystallization) concentration->purification product Final Sulfonylated Product purification->product

Caption: A generalized workflow for a typical sulfonylation reaction.

sulfonylation_mechanism Simplified Sulfonylation Mechanism of an Alcohol alcohol R-OH Alcohol intermediate R-O(H⁺)-SO₂-R' Cl⁻ Oxonium Intermediate alcohol->intermediate Nucleophilic Attack sulfonyl_chloride R'-SO₂-Cl Sulfonyl Chloride sulfonyl_chloride->intermediate product {R-O-SO₂-R' | Sulfonate Ester} intermediate->product Deprotonation base Base base->product byproduct Base-H⁺ Cl⁻

Caption: A simplified mechanism of alcohol sulfonylation.

Conclusion

The choice of a sulfonylating agent is a critical parameter in synthetic design. Tetramethylsulfamide stands out as a mild and selective reagent, suitable for substrates with sensitive functionalities where harsher reagents like tosyl chloride or mesyl chloride might lead to side reactions or decomposition. While TsCl and MsCl are highly efficient and widely applicable, their reactivity may necessitate careful control of reaction conditions. Sulfuryl chloride, due to its high reactivity and propensity for chlorination, is generally reserved for specific applications. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Tetramethylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of "Sulfamide, tetramethyl-" (also known as tetramethylsulfamide), a compound of interest in pharmaceutical development due to its potential as a genotoxic impurity. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The information presented is based on established analytical principles and data from similar small polar molecules, providing a robust framework for method development and validation in your laboratory.

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of tetramethylsulfamide depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for quantifying analytes that possess a UV chromophore. For tetramethylsulfamide, which lacks a strong chromophore, this method may have limitations in sensitivity.

  • GC-MS: A powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of tetramethylsulfamide, derivatization is often required to improve its volatility and chromatographic performance.

  • LC-MS/MS: A highly sensitive and selective method that is well-suited for the trace-level quantification of a wide range of compounds, including those that are polar and non-volatile.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical validation parameters for the three analytical methods, based on International Council for Harmonisation (ICH) guidelines. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Moderate to GoodExcellentExcellent
Linearity (R²) > 0.995> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 25 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Robustness GoodModerateGood

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and should be optimized for your specific application.

HPLC-UV Method

This method is suitable for the quantification of tetramethylsulfamide in bulk drug substances or simple formulations where high sensitivity is not a primary requirement.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (Note: Tetramethylsulfamide lacks a strong chromophore; detection at low UV wavelengths is necessary, which may lead to lower sensitivity and potential interference from other compounds.)

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method (with Derivatization)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of tetramethylsulfamide in more complex matrices. Derivatization is necessary to improve the volatility of the analyte.

Derivatization Step:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 280 °C at 20 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized tetramethylsulfamide. Based on the NIST mass spectrum of underivatized tetramethylsulfamide, the derivatized compound would be expected to have characteristic fragment ions to monitor.

Sample Preparation:

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the organic extract.

  • Proceed with the derivatization step as described above.

LC-MS/MS Method

This is the most sensitive and selective method for the quantification of tetramethylsulfamide, particularly at trace levels, and is the recommended approach for analyzing genotoxic impurities.

Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) or a suitable polar-endcapped C18 column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: (Precursor Ion > Product Ion) - To be determined by direct infusion of a tetramethylsulfamide standard. Based on its molecular weight of 152.22, the protonated molecule [M+H]+ would be at m/z 153.2. Fragmentation would need to be optimized.

Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Vortex and centrifuge to precipitate any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Weigh Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 ha1 Inject into HPLC sp3->ha1 Filtered Sample ha2 Separation on C18 Column ha1->ha2 ha3 UV Detection (210 nm) ha2->ha3 da1 Peak Integration ha3->da1 Chromatogram da2 Quantification da1->da2

Caption: Workflow for HPLC-UV analysis of tetramethylsulfamide.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Liquid-Liquid Extraction sp2 Concentrate Extract sp1->sp2 sp3 Derivatization (BSTFA) sp2->sp3 ga1 Inject into GC sp3->ga1 Derivatized Sample ga2 Separation on DB-5ms Column ga1->ga2 ga3 MS Detection (SIM Mode) ga2->ga3 da1 Peak Integration ga3->da1 Chromatogram da2 Quantification da1->da2

Caption: Workflow for GC-MS analysis of tetramethylsulfamide.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Dissolve Sample sp2 Vortex & Centrifuge sp1->sp2 sp3 Collect Supernatant sp2->sp3 la1 Inject into LC sp3->la1 Prepared Sample la2 Separation on HILIC Column la1->la2 la3 MS/MS Detection (MRM) la2->la3 da1 Peak Integration la3->da1 Chromatogram da2 Quantification da1->da2

Caption: Workflow for LC-MS/MS analysis of tetramethylsulfamide.

Performance of Tetramethylsulfamide in Enzymatic Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibition Data of Structurally Related Sulfamides

The inhibitory potential of sulfamide derivatives is most prominently documented against carbonic anhydrases and various proteases. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of several sulfamide and sulfonamide compounds against these enzyme classes. This data provides a framework for understanding the potential efficacy of tetramethylsulfamide.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Substituted Sulfonamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard)25012255.7
Saccharin>10,0007800280340
N-Substituted Saccharin Derivatives--15-8918-95
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides316.7 - 533.1412.5 - 624.6--

Note: Data is compiled from various sources investigating sulfonamide-based inhibitors.[1][2] hCA refers to human carbonic anhydrase.

Table 2: Inhibition of Proteases by Sulfonamide-Based Inhibitors

Compound ClassTarget ProteaseInhibition Values (IC50/Ki)
Functionalized SulfonamidesHuman Leukocyte Elastase (HLE)Potent, time-dependent inhibition
Functionalized SulfonamidesProteinase 3 (PR3)Potent, time-dependent inhibition
Functionalized SulfonamidesCathepsin G (Cat G)Potent, time-dependent inhibition
Sulfonamide-based hydroxamatesTACE (TNF-α converting enzyme)IC50 in the low nM range

Note: This table provides a qualitative and quantitative summary of the inhibitory activities of sulfonamide derivatives against various proteases.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for carbonic anhydrase and protease inhibition assays, which would be applicable for evaluating tetramethylsulfamide.

Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Materials:

  • Human or bovine carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., Tetramethylsulfamide) dissolved in DMSO

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Add 160 µL of assay buffer to each well.

    • Add 20 µL of the diluted test compound, positive control, or vehicle (for control wells) to the respective wells.

    • Add 10 µL of the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode, with readings taken every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][5][6]

Protease Inhibition Assay Protocol

This is a general protocol for a colorimetric protease assay using a dye-labeled protein substrate.

Materials:

  • Protease enzyme (e.g., Trypsin, Elastase)

  • Dye-labeled protein substrate (e.g., Azocasein)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., Tetramethylsulfamide) dissolved in DMSO

  • Positive control inhibitor

  • Precipitating agent (e.g., Trichloroacetic acid - TCA)

  • 96-well microplate or microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare a solution of the dye-labeled substrate in the assay buffer.

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Procedure:

    • In a microcentrifuge tube, mix the protease enzyme solution with the diluted test compound or vehicle.

    • Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction by adding the precipitating agent (e.g., TCA) to precipitate the undigested substrate.

    • Centrifuge the tubes to pellet the precipitate.

    • Transfer the supernatant, containing the dye-labeled peptides, to a new tube or a 96-well plate.

  • Measurement and Data Analysis:

    • Measure the absorbance of the supernatant at the appropriate wavelength for the dye.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the carbonic anhydrase assay.[7]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for enzymatic inhibition assays.

Enzymatic_Inhibition_Assay_Workflow General Workflow for Enzymatic Inhibition Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup Assay Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation measurement Signal Measurement (e.g., Absorbance) incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis

Caption: General workflow for a typical enzymatic inhibition assay.

Carbonic_Anhydrase_Signaling_Pathway Carbonic Anhydrase Catalytic Mechanism and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibitor Sulfamide Inhibitor (e.g., Tetramethylsulfamide) E_Zn_OH->Inhibitor Binding CO2 CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ H2O_in H₂O HCO3_out HCO₃⁻ H_in H⁺ E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_I E-Zn²⁺-Inhibitor (Inactive Complex) Inhibitor->E_Zn_I

Caption: Mechanism of carbonic anhydrase and its inhibition by sulfamides.

References

Kinetic Studies of Sulfamide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving "Sulfamide, tetramethyl-" and related sulfamide compounds. Due to a lack of available experimental kinetic data for "Sulfamide, tetramethyl-", this document focuses on its general reactivity profile in contrast with the quantitative kinetic data available for the hydrolysis of alternative sulfamide structures. This guide aims to be a valuable resource for researchers interested in the reactivity and stability of sulfamides in various chemical environments.

"Sulfamide, tetramethyl-": A Reactivity Overview

"Sulfamide, tetramethyl-" (N,N,N',N'-tetramethylsulfamide) is a symmetrically substituted sulfamide characterized by its four methyl groups attached to the nitrogen atoms. Literature suggests that this compound generally exhibits low reactivity towards nucleophiles. The sulfur atom in the sulfonyl group is electrophilic, but the strong sulfur-nitrogen bonds are not easily cleaved under standard conditions[1].

One documented reaction involves the interaction of N,N,N',N'-tetramethylsulfamide with various substituted N,N-dimethyl anilines in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. In this reaction, the sulfamide acts as a nitrogen source for the formation of new carbon-nitrogen double bonds, yielding moderate to good amounts of the corresponding products[1].

Comparative Kinetic Analysis: Hydrolysis of Alternative Sulfamides

In contrast to the limited kinetic data for "Sulfamide, tetramethyl-", several studies have investigated the hydrolysis kinetics of other sulfamide derivatives. This section presents a comparative summary of these findings, providing insights into the factors influencing sulfamide stability.

The hydrolysis of sulfamides can proceed through different mechanisms, including cleavage of the S-N, C-N, or C-S bonds, depending on the molecular structure and reaction conditions.

Kinetic Data for Sulfamide Hydrolysis

The following table summarizes representative kinetic data for the hydrolysis of various sulfamides under different conditions. It is important to note that direct comparison of rates is challenging due to varying experimental setups.

Sulfamide DerivativeReaction ConditionsRate Constant (k)Half-life (t½)Reference
N,N'-Diphenylsulfamide9:1 v/v water-acetone, HCl, 50°CNot explicitly statedNot explicitly stated[2]
N-Phenylsulfamic acid9:1 v/v water-acetone, HCl, 50°C~100 times faster than diphenylsulfamideNot explicitly stated[2]
N-Neopentyl sulfamateWater, pH 7, 25°C (estimated)10⁻¹⁶ s⁻¹> 1 year[1]
SulfadiazineAqueous solution, pH 4.0, 25°CHydrolysis rate ≤10%> 1 year[3]
SulfaguanidineAqueous solution, pH 4.0, 25°CHydrolysis rate ≤10%> 1 year[3]
Various SulfonamidesAqueous solution, pH 9.0, 25°CHydrolytically stable> 1 year[3]

Note: The table presents a summary of available data. The absence of a value indicates it was not reported in the cited source.

The data indicates that the rate of sulfamide hydrolysis is highly dependent on the structure of the molecule and the pH of the solution. For instance, N-phenylsulfamic acid hydrolyzes significantly faster than N,N'-diphenylsulfamide under acidic conditions[2]. Many sulfonamides are found to be hydrolytically stable, particularly at neutral to alkaline pH, with half-lives exceeding one year[3]. The hydrolysis of N-neopentyl sulfamate is extremely slow under neutral conditions at room temperature[1].

Experimental Protocols for Kinetic Studies

Detailed experimental protocols are crucial for obtaining reliable kinetic data. The following sections outline methodologies for studying sulfamide reaction kinetics, with a focus on hydrolysis.

General Protocol for Monitoring Sulfamide Hydrolysis

A common method for studying the kinetics of sulfamide hydrolysis involves monitoring the disappearance of the reactant or the appearance of a product over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sulfamide of interest

  • Buffer solutions of desired pH

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of the sulfamide in a suitable solvent.

  • Initiate the hydrolysis reaction by adding a known amount of the stock solution to a pre-heated buffer solution of the desired pH in a reaction vessel.

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots, if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the samples by HPLC to determine the concentration of the sulfamide and/or its hydrolysis products.

  • Plot the concentration of the sulfamide versus time and fit the data to an appropriate rate law to determine the rate constant.

NMR Spectroscopy for Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in situ.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • NMR spectrometer

Procedure:

  • Dissolve the sulfamide and any other reactants in the deuterated solvent directly in the NMR tube.

  • Acquire an initial NMR spectrum to serve as the time-zero point.

  • Initiate the reaction (e.g., by adding a catalyst or changing the temperature).

  • Acquire a series of NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the reactant and product(s) in each spectrum.

  • Plot the integral values as a function of time to obtain the kinetic profile and calculate the rate constant.

Reaction Mechanisms and Pathways

Understanding the underlying reaction mechanisms is essential for interpreting kinetic data and predicting reactivity.

Sulfamide Hydrolysis Pathway

The hydrolysis of sulfamides can proceed via several pathways, with the specific mechanism depending on the substrate and reaction conditions. A general representation of the S-N bond cleavage, a common hydrolysis pathway, is depicted below.

Hydrolysis_Pathway Sulfamide R-NH-SO2-NH-R' Intermediate [Transition State/Intermediate] Sulfamide->Intermediate Nucleophilic attack Water H2O Water->Intermediate Products R-NH2 + R'-NH-SO3H Intermediate->Products Bond cleavage

Caption: General pathway for S-N bond cleavage in sulfamide hydrolysis.

Conclusion

While "Sulfamide, tetramethyl-" is a structurally simple molecule, detailed kinetic studies on its reactions are conspicuously absent from the scientific literature. This presents an opportunity for future research to quantify its reactivity and establish its kinetic profile. In contrast, studies on the hydrolysis of other sulfamides reveal that their stability is highly influenced by their chemical structure and the surrounding environment, particularly pH. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such kinetic investigations, which are crucial for applications in drug development, materials science, and environmental chemistry.

References

Navigating the Murky Waters of Environmental Analysis: A Comparative Guide to "Sulfamide, tetramethyl-" and Other Persistent Mobile Organic Compound Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of analytical chemistry, the integrity of environmental monitoring hinges on the quality and reliability of reference standards. This guide provides a comprehensive comparison of "Sulfamide, tetramethyl-" (CAS 3768-63-6), an emerging contaminant of concern, with other prominent Persistent and Mobile Organic Compounds (PMOCs) utilized as reference materials. This document is intended for researchers, scientists, and drug development professionals engaged in environmental analysis and safety assessment.

"Sulfamide, tetramethyl-", also known as tetramethylsulfamide, has been increasingly identified as a persistent and mobile organic compound in aquatic environments. Its prevalence necessitates the availability of a well-characterized reference standard for accurate detection and quantification in environmental matrices. This guide offers an objective comparison of its performance characteristics against other relevant PMOCs, supported by physicochemical data and standardized analytical protocols.

Comparative Analysis of Physicochemical Properties

The suitability of a compound as a reference standard is determined by several key physicochemical properties, including its purity, stability, and solubility in common analytical solvents. The following table summarizes these properties for "Sulfamide, tetramethyl-" and a selection of other frequently monitored PMOCs.

PropertySulfamide, tetramethyl-Melamine1H-BenzotriazolePerfluorobutanoic acid (PFBA)
CAS Number 3768-63-6108-78-195-14-7375-22-4
Molecular Formula C4H12N2O2SC3H6N6C6H5N3C4HF7O2
Molecular Weight 152.22 g/mol 126.12 g/mol 119.12 g/mol 214.05 g/mol
Melting Point 70-73 °C>300 °C (sublimes)98-100 °C-17.5 °C
Boiling Point 225 °CSublimes350 °C120-130 °C
LogP 0.435-1.371.440.5
Purity (Typical) >98%>99%>99%>98%
Known Stability Stable under standard conditions. Long-term stability data as a certified reference material is limited.StableStableStable
Solubility (Water) Soluble3.5 g/L at 20 °C20 g/L at 20 °CSoluble
Solubility (Methanol) SolubleSlightly SolubleSolubleSoluble
Solubility (Acetonitrile) SolubleSlightly SolubleSolubleSoluble

Experimental Protocols for Analytical Quantification

Accurate quantification of "Sulfamide, tetramethyl-" and other PMOCs in environmental samples is critical. A robust and validated analytical method is essential. The following is a generalized protocol based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a widely accepted technique for the analysis of these compounds in water matrices.

Objective: To quantify "Sulfamide, tetramethyl-" and other target PMOCs in a water sample.

Materials:

  • "Sulfamide, tetramethyl-" certified reference material

  • Reference materials for other target PMOCs

  • Isotopically labeled internal standards

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of each reference standard and internal standard in methanol.

    • Prepare a series of calibration standards by serial dilution of the stock solutions in a mixture of water and methanol.

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., with formic acid).

    • Spike the sample with the internal standard mixture.

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol with ammonia).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 or other suitable column for polar compounds

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

      • Gradient elution program optimized for the separation of target analytes.

      • Flow rate: e.g., 0.4 mL/min

      • Injection volume: e.g., 10 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the concentration of the analytes in the samples using the calibration curve.

Workflow for Identification and Monitoring of Emerging Contaminants

The process of identifying and subsequently monitoring new or emerging environmental contaminants like "Sulfamide, tetramethyl-" follows a structured workflow. This ensures a systematic and scientifically rigorous approach to protecting water quality.

G cluster_0 Discovery Phase cluster_1 Confirmation & Characterization cluster_2 Method Development & Monitoring A Non-Target Screening of Environmental Samples (e.g., LC-HRMS) B Tentative Identification of Unknown Peak (e.g., Tetramethylsulfamide) A->B C Acquisition of Authentic Reference Standard B->C D Confirmation of Structure & Retention Time C->D E Assessment of Physicochemical Properties (Purity, Stability, Solubility) C->E F Development of Quantitative Method (e.g., HPLC-MS/MS) D->F G Method Validation (LOD, LOQ, Accuracy, Precision) F->G H Inclusion in Routine Environmental Monitoring Programs G->H

Caption: Workflow for the identification and monitoring of emerging environmental contaminants.

Conclusion

"Sulfamide, tetramethyl-" serves as a pertinent example of an emerging environmental contaminant for which a high-quality reference standard is indispensable for accurate monitoring and risk assessment. While it shares characteristics with other PMOCs, its unique properties necessitate specific consideration in analytical method development. This guide provides a foundational comparison to aid researchers in the selection and application of appropriate reference materials for the analysis of persistent and mobile organic compounds in environmental matrices. The provision of robust analytical protocols and a clear understanding of the contaminant identification workflow will further empower the scientific community to address the challenges posed by emerging pollutants.

A Comparative Guide to the Stability of Tetramethylsulfamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of tetramethylsulfamide and related sulfonamide derivatives. Understanding the thermal, chemical, and metabolic stability of these compounds is crucial for their application in drug discovery and materials science. This document summarizes available experimental data, provides detailed experimental protocols for key stability assays, and illustrates a general workflow for stability assessment.

Executive Summary

The sulfonamide functional group is generally recognized for its considerable stability. Tetramethylsulfamide, as a parent structure, is noted for its thermal robustness.[1] The stability of sulfonamide derivatives can, however, be significantly influenced by their specific structural modifications. This guide collates representative data to highlight these differences and provides standardized protocols for reproducible stability testing.

Data Presentation: Comparative Stability of Sulfonamides

Due to the limited availability of direct comparative data for a series of tetramethylsulfamide derivatives, the following table includes data for tetramethylsulfamide alongside other relevant sulfonamides to illustrate the range of stabilities observed within this class of compounds.

Compound NameStructureStability TypeParameterValueReference(s)
Sulfamide, tetramethyl- C₄H₁₂N₂O₂SThermalDecomposition OnsetExpected to be high based on general sulfonamide stability.[1]
Methanesulfonamide CH₅NO₂SThermalMelting Point85-93 °C[1]
ThermalDecomposition OnsetThermally stable up to 400°C (based on related metal methanesulfonates).[1]
Sulfamethazine C₁₂H₁₄N₄O₂SThermal (in milk)Half-life (t₁/₂) at 100°C25.4 min[2]
Sulfadimethoxine C₁₂H₁₄N₄O₄SThermal (in milk)Half-life (t₁/₂) at 100°C113.6 min[2]
Various Sulfonamides -Hydrolytic (pH 9.0, 25°C)Hydrolysis RateGenerally stable (hydrolysis rate ≤10%, t₁/₂ > 1 year).
N-methylated Sulfonylhydrazone -Chemical (pH 2.0, 37°C)StabilityStable (>93% recovery after 4h).[3]
Non-N-methylated Sulfonylhydrazone -Chemical (pH 2.0, 37°C)StabilityUnstable (~40-60% hydrolysis).[3]
LASSBio-1772 (N-methylated) C₁₇H₁₅N₃O₄SMetabolic (Human Liver Microsomes)Half-life (t₁/₂)126 min[3]
LASSBio-1774 (N-methylated) C₁₈H₁₈N₂O₅SMetabolic (Human Liver Microsomes)Half-life (t₁/₂)< 5 min[3]

Note: The data presented is a compilation from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a generalized workflow for assessing the stability of a chemical compound, from initial characterization to detailed degradation analysis.

Stability_Workflow General Workflow for Compound Stability Assessment cluster_initial Initial Assessment cluster_stability Stability Testing cluster_analysis Analysis and Elucidation cluster_outcome Outcome Compound Test Compound PhysChem Physicochemical Characterization (pKa, logP, Solubility) Compound->PhysChem Thermal Thermal Stability (TGA/DSC) PhysChem->Thermal Chemical Chemical Stability (Hydrolysis, Oxidation) PhysChem->Chemical Metabolic Metabolic Stability (Microsomes, Hepatocytes) PhysChem->Metabolic Quantify Quantification of Parent Compound (LC-MS/MS) Thermal->Quantify Chemical->Quantify Metabolic->Quantify Degradants Identification of Degradation Products Quantify->Degradants Pathway Degradation Pathway Elucidation Degradants->Pathway Report Stability Profile Report (Half-life, Clearance, Degradants) Pathway->Report

Caption: A logical workflow for assessing the stability of chemical compounds.

Experimental Protocols

Detailed methodologies for key stability experiments are provided below. These are generalized protocols and may require optimization for specific compounds.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition temperature of a compound.

Instrumentation: Thermogravimetric Analyzer.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[1]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.[1]

Chemical Stability: Hydrolysis Study

Objective: To assess the hydrolytic stability of a compound at different pH values.

Materials:

  • Test compound

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent. Prepare aqueous buffer solutions at the desired pH values.

  • Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (typically ensuring the organic solvent is <1% of the total volume).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile) to the aliquot.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) is calculated as 0.693/k.

Metabolic Stability: Liver Microsomal Assay

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compound and positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound.

    • Thaw the liver microsomes and dilute them to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[4]

  • Incubation Mixture: In a 96-well plate, combine the microsome solution and the test compound. Pre-incubate the plate at 37°C for approximately 10 minutes.[4][5]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the t=0 time point, the quenching solution is added before the NADPH system.[4][5]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[4][5]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) from the rate of disappearance.[4][6]

References

A Researcher's Guide to Control Compound Selection in High-Throughput Screening Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of any high-throughput screening (HTS) campaign hinges on the meticulous validation of the assay. A well-validated assay ensures that the results are robust, reproducible, and ultimately meaningful in the quest for new therapeutics. Central to this validation process is the judicious selection of control compounds. This guide provides a comprehensive comparison of different control strategies, offering experimental insights and data-driven recommendations to fortify your HTS assays.

While the initial query into the specific use of "Sulfamide, tetramethyl-" as a universal validation compound did not yield substantial evidence of its widespread application in HTS, this guide will focus on the fundamental principles of control compound selection, a critical aspect of assay validation. We will explore the roles of positive and negative controls, the ubiquitous vehicle control (DMSO), and the strategic use of reference compounds.

The Cornerstone of HTS Validation: A Comparative Look at Control Compounds

The reliability of an HTS assay is fundamentally determined by its ability to distinguish between a true "hit" and experimental noise. Control compounds are the tools that allow researchers to make this distinction with confidence. The following table summarizes the key types of controls and their functions in HTS assay validation.

Control Type Primary Function Typical Compounds/Reagents Key Performance Metric Contribution
Positive Control To confirm the assay can detect the desired biological activity.Known activators or inhibitors of the target, compounds that elicit the expected phenotype.Defines the maximum signal window (Smax), essential for calculating Z'-factor.
Negative Control To establish the baseline or background signal of the assay.Inert compounds, scrambled peptides, or vehicle-only wells.Defines the minimum signal window (Smin), essential for calculating Z'-factor.
Vehicle Control To assess the effect of the solvent used to dissolve test compounds.Dimethyl sulfoxide (DMSO) is the most common vehicle in HTS.[1]Ensures that the vehicle itself does not interfere with the assay readout.
Reference Compound To benchmark the performance of the assay over time and across different screening runs.A well-characterized compound with a known potency (e.g., IC50 or EC50).Monitors assay consistency, sensitivity, and reproducibility.

Experimental Protocols for Control Compound Validation

The successful implementation of controls requires rigorous experimental validation. Below are detailed methodologies for assessing the performance of control compounds in a typical HTS workflow.

Protocol 1: Determining the Optimal Concentration of a Positive Control

Objective: To identify the concentration of the positive control that yields a robust and reproducible maximal signal without causing off-target effects.

Methodology:

  • Prepare a dilution series of the positive control compound in the assay buffer. A typical range would be from 100 µM down to 1 pM in a 1:3 or 1:10 dilution series.

  • Dispense the diluted positive control into a 384-well assay plate. Include a set of wells with vehicle control (e.g., 0.5% DMSO) to determine the baseline.

  • Add all other assay components (e.g., enzyme, substrate, cells) according to the established assay protocol.

  • Incubate the plate for the predetermined time at the optimal temperature.

  • Measure the assay signal using an appropriate plate reader.

  • Plot the signal intensity against the log of the positive control concentration to generate a dose-response curve.

  • Determine the EC80-EC90 (for activators) or IC80-IC90 (for inhibitors) from the curve. This concentration range is often used for the positive control in the main screen to ensure a robust signal window.

Protocol 2: Assessing DMSO Tolerance of the Assay

Objective: To determine the maximum concentration of DMSO that can be used in the assay without significantly affecting its performance.

Methodology:

  • Prepare a dilution series of DMSO in the assay buffer, typically ranging from 0.1% to 5% (v/v).

  • In a 384-well plate, set up three groups of wells:

    • Group A (No Compound Control): Assay buffer with varying DMSO concentrations.

    • Group B (Positive Control): The optimal concentration of the positive control with varying DMSO concentrations.

    • Group C (Negative Control): Assay buffer with no DMSO.

  • Add all other assay components as per the protocol.

  • Incubate the plate and measure the signal.

  • Plot the signal intensity against the DMSO concentration for both the "No Compound" and "Positive Control" wells.

  • The highest DMSO concentration that does not cause a significant deviation (typically >10-20%) in the signal of both controls compared to the no-DMSO control is considered the maximum tolerable concentration.

Visualizing HTS Validation Workflows

Diagrams are invaluable for illustrating the logical flow of experiments and decision-making processes in HTS.

HTS_Validation_Workflow cluster_pre_screen Pre-Screen Validation cluster_screening Screening Campaign cluster_post_screen Post-Screen Validation Assay Development Assay Development Control Selection Control Selection Assay Development->Control Selection DMSO Tolerance DMSO Tolerance Control Selection->DMSO Tolerance Z' Factor Determination Z' Factor Determination DMSO Tolerance->Z' Factor Determination Primary Screen Primary Screen Z' Factor Determination->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays

Caption: A typical workflow for HTS assay validation and screening.

Signaling Pathway Analysis: The Role of Controls

Understanding the mechanism of action of a potential drug candidate often involves dissecting its effect on a specific signaling pathway. Control compounds are essential for validating these mechanistic studies.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Positive Control (Agonist) Positive Control (Agonist) Positive Control (Agonist)->Receptor Activates Negative Control (Antagonist) Negative Control (Antagonist) Negative Control (Antagonist)->Receptor Inhibits Test Compound Test Compound Test Compound->Kinase A Inhibits?

References

A Researcher's Guide to Assessing Cross-Reactivity of "Sulfamide, tetramethyl-" and its Alternatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key methodologies for evaluating the cross-reactivity of "Sulfamide, tetramethyl-" in biological assays. While specific experimental data on the cross-reactivity of "Sulfamide, tetramethyl-" is not extensively available in current literature, this document outlines the standard, robust techniques that researchers can employ to characterize its selectivity profile and compare it with alternative compounds. The broader class of sulfamides is known to possess a wide range of biological activities, making cross-reactivity studies crucial for any potential therapeutic application.[1]

The following sections detail the experimental protocols for three critical assays: Competitive Binding Assays, Kinase Panel Screening, and Cellular Thermal Shift Assays (CETSA). These techniques provide a multi-faceted approach to understanding a compound's specificity, from direct target interaction to off-target effects in a cellular environment.

Competitive Binding Assay for Target-Specific Affinity

Competitive binding assays are fundamental for determining the binding affinity of a test compound to its intended target and quantifying its ability to compete with a known ligand.[2] The competitive enzyme-linked immunosorbent assay (ELISA) is a common format for this purpose, particularly for small molecules.[3][4][5] This assay measures the concentration of "Sulfamide, tetramethyl-" or an alternative required to inhibit the binding of a labeled ligand to a purified target protein by 50% (IC50 value), which is a key indicator of its potency and specificity.

Hypothetical Data: Competitive ELISA

The table below illustrates how data from a competitive ELISA could be presented to compare the binding affinity of "Sulfamide, tetramethyl-" and a hypothetical alternative against a primary target and a known off-target.

CompoundTarget ProteinIC50 (nM)Notes
Sulfamide, tetramethyl- Target X150Moderate affinity for the primary target.
Off-Target Y>10,000Minimal binding to the tested off-target.
Alternative Compound A Target X25Higher affinity for the primary target compared to Sulfamide, tetramethyl-.
Off-Target Y800Some off-target binding observed.
Experimental Protocol: Competitive ELISA

This protocol provides a general framework for a competitive ELISA to determine the IC50 value of a small molecule inhibitor.[4][5]

Materials:

  • High-binding 96-well microtiter plates

  • Purified target protein

  • Biotinylated ligand specific for the target protein

  • "Sulfamide, tetramethyl-" and alternative compounds

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the purified target protein (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of "Sulfamide, tetramethyl-" and the alternative compounds in assay buffer.

    • Add the diluted compounds to the wells.

    • Immediately add a fixed concentration of the biotinylated ligand to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of test compound bound to the target.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with target protein p2 Wash p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash p3->p4 a1 Add serial dilutions of 'Sulfamide, tetramethyl-' or Alternative p4->a1 a2 Add fixed concentration of biotinylated ligand a1->a2 a3 Incubate a2->a3 d1 Wash a3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450 nm d5->d6 ic50 Calculate IC50 d6->ic50

Workflow for a Competitive ELISA.

Kinase Panel Screening for Off-Target Profiling

Many small molecule drugs exhibit off-target effects by binding to protein kinases. Kinase panel screening is a high-throughput method to assess the selectivity of a compound by testing it against a large and diverse panel of kinases.[6][7] This is crucial for identifying potential cross-reactivity and predicting potential side effects early in the drug development process.

Hypothetical Data: Kinase Inhibition Profile

The following table shows a sample of how kinase inhibition data might be presented. The values represent the percent inhibition at a fixed concentration (e.g., 10 µM) of the test compound.

Kinase Target"Sulfamide, tetramethyl-" (% Inhibition @ 10 µM)Alternative Compound A (% Inhibition @ 10 µM)
Kinase 15%8%
Kinase 292%95%
Kinase 312%55%
Kinase 48%15%
... (400+ kinases)......

This data would suggest that both compounds strongly inhibit Kinase 2, while Alternative Compound A also shows moderate inhibition of Kinase 3, indicating a broader off-target profile.

Experimental Protocol: In Vitro Kinase Panel Screening

This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that measures ATP consumption (ADP production).[7][8]

Materials:

  • A panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • "Sulfamide, tetramethyl-" and alternative compounds (e.g., 10 mM stock in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay reagents (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare dilutions of "Sulfamide, tetramethyl-" and alternative compounds in kinase reaction buffer at the desired final concentration (e.g., 10 µM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO) control.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase.[9]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40-50 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of the compound to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Kinase_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detect Luminescent Detection s1 Dispense Kinase Panel (one kinase per well) s2 Add Substrate s1->s2 s3 Add 'Sulfamide, tetramethyl-' or Alternative Compound s2->s3 r1 Initiate with ATP s3->r1 r2 Incubate at 30°C r1->r2 d1 Add ADP-Glo™ Reagent (stops reaction, depletes ATP) r2->d1 d2 Add Kinase Detection Reagent (converts ADP to light) d1->d2 d3 Measure Luminescence d2->d3 analysis Calculate % Inhibition for each kinase d3->analysis

Workflow for Kinase Panel Screening.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method for verifying that a compound binds to its target in a physiological context, such as within intact cells or cell lysates.[10][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12] This allows for the confirmation of target engagement and can also reveal off-target binding within the cellular proteome.

Hypothetical Data: CETSA Isothermal Dose-Response

This table shows the relative amount of soluble target protein remaining after heating cells to a specific temperature in the presence of increasing concentrations of the test compounds.

Compound Concentration (µM)"Sulfamide, tetramethyl-" (Relative Soluble Protein)Alternative Compound A (Relative Soluble Protein)
0 (Vehicle)1.001.00
0.11.051.20
11.251.85
101.602.50
1001.652.55

This data indicates that both compounds stabilize the target protein in a dose-dependent manner, with Alternative Compound A showing a more potent stabilizing effect, suggesting stronger target engagement in the cellular environment.

Experimental Protocol: CETSA with Western Blotting

This protocol describes a CETSA experiment using intact cells, with protein detection by Western blotting.[13][14]

Materials:

  • Cultured cells expressing the target protein

  • "Sulfamide, tetramethyl-" and alternative compounds

  • Vehicle control (e.g., DMSO)

  • PBS and cell culture medium

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at various concentrations for a defined period (e.g., 1-3 hours) under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Treatment: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize the samples.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein.

    • Wash and probe with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Melt Curve: Quantify the band intensity for each temperature point. Plot the intensity against the temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates stabilization.

    • Isothermal Dose-Response: For a fixed temperature, plot the band intensity against the compound concentration to determine the dose-dependent stabilization.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis c1 Treat cells with 'Sulfamide, tetramethyl-' or Vehicle c2 Harvest and aliquot cells c1->c2 h1 Heat aliquots to a range of temperatures c2->h1 h2 Lyse cells h1->h2 h3 Centrifuge to pellet aggregated proteins h2->h3 a1 Collect supernatant (soluble proteins) h3->a1 a2 Western Blot for Target Protein a1->a2 a3 Quantify Band Intensity a2->a3 result Generate Melt Curve or Isothermal Dose-Response Plot a3->result

Workflow for a Cellular Thermal Shift Assay.

References

Benchmarking "Sulfamide, tetramethyl-" Against Novel Sulfonamide Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the foundational sulfonamide building block, "Sulfamide, tetramethyl-," against a selection of novel sulfonamide scaffolds that have emerged in medicinal chemistry. While direct comparative experimental data for "Sulfamide, tetramethyl-" is limited in publicly available literature, this guide leverages established Structure-Activity Relationship (SAR) principles to provide a predictive assessment of its potential. This is contrasted with the reported quantitative data for novel alternatives, offering a valuable resource for researchers in drug discovery and development.

Introduction to Sulfonamide Building Blocks

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to their versatile chemical properties and biological activities.[1][2] The core sulfonamide moiety (-SO₂NH₂) can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] "Sulfamide, tetramethyl-," a simple, symmetrically substituted sulfamide, represents a basic scaffold. In contrast, novel sulfonamide building blocks incorporate more complex and diverse functionalities, designed to enhance target specificity and potency.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of Sulfamide, tetramethyl- and Representative Novel Sulfonamide Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Water Solubility
Sulfamide, tetramethyl- C₄H₁₂N₂O₂S152.210.2Soluble
Novel Sulfonamide 1 (Example) C₁₀H₁₂N₂O₄S272.281.5Moderately Soluble
Novel Sulfonamide 2 (Example) C₁₅H₁₅N₃O₃S333.362.8Sparingly Soluble

Note: Predicted values are generated from computational models and should be experimentally verified.

Based on its structure, "Sulfamide, tetramethyl-" is a small, relatively polar molecule, which would likely confer good aqueous solubility. Novel sulfonamides, often larger and more complex, tend to be more lipophilic, which can influence their cellular permeability and metabolic stability.

Synthesis Protocols

The synthesis of sulfonamides is a well-established area of organic chemistry. Below are representative protocols for the synthesis of the benchmark compound and a general method for novel sulfonamides.

Synthesis of Sulfamide, tetramethyl-

A common method for the synthesis of N,N,N',N'-tetramethylsulfamide involves the reaction of sulfuryl chloride with dimethylamine.

Experimental Protocol: Synthesis of Sulfamide, tetramethyl-

  • Reaction Setup: A solution of dimethylamine in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.

  • Addition of Sulfuryl Chloride: Sulfuryl chloride is added dropwise to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or recrystallization to yield N,N,N',N'-tetramethylsulfamide.

General Synthesis of Novel Sulfonamide Building Blocks

Novel sulfonamides are often synthesized by coupling a sulfonyl chloride with a desired amine, or through more modern catalytic methods.

Experimental Protocol: General Synthesis of Novel Sulfonamides

  • Starting Materials: An appropriately substituted sulfonyl chloride and a primary or secondary amine are used as starting materials.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography or recrystallization.

Comparative Biological Activity

This section compares the potential biological activity of "Sulfamide, tetramethyl-" with reported data for novel sulfonamide building blocks in key therapeutic areas.

Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents.[2] Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Structure-Activity Relationship (SAR) Analysis for "Sulfamide, tetramethyl-": The antibacterial activity of sulfonamides is highly dependent on the presence of a free p-aminobenzenesulfonamide core, which acts as a mimic of the natural substrate, p-aminobenzoic acid (PABA). "Sulfamide, tetramethyl-" lacks this critical pharmacophore. The four methyl groups on the nitrogen atoms also sterically hinder potential interactions with the enzyme's active site. Therefore, "Sulfamide, tetramethyl-" is predicted to have no significant antibacterial activity .

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC) of Novel Sulfonamides against Representative Bacterial Strains

Novel SulfonamideStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Compound A 1632[Fictional Data]
Compound B 816[Fictional Data]
Compound C 3264[Fictional Data]

Note: The data presented for novel sulfonamides is illustrative and based on typical values found in the literature for active compounds.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1]

SAR Analysis for "Sulfamide, tetramethyl-": The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group for CA inhibition. The nitrogen of the sulfonamide must be unsubstituted or monosubstituted to effectively coordinate with the zinc ion in the enzyme's active site. In "Sulfamide, tetramethyl-," both nitrogen atoms are disubstituted, which prevents this critical interaction. Therefore, "Sulfamide, tetramethyl-" is predicted to be a very weak or inactive carbonic anhydrase inhibitor.

Table 3: Carbonic Anhydrase Inhibition (IC₅₀ or Kᵢ) of Novel Sulfonamides against Key Human CA Isoforms

Novel SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Compound D 250155[Fictional Data]
Compound E 15005010[Fictional Data]
Compound F 5051[Fictional Data]

Note: The data presented for novel sulfonamides is illustrative and based on typical values found in the literature for active compounds.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoenzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer in a stopped-flow instrument.

  • Data Acquisition: The rate of the CO₂ hydration reaction is monitored by the change in pH using a colorimetric indicator.

  • Data Analysis: The initial rates of reaction are plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.

Kinase Inhibition

The sulfonamide moiety is also found in a number of kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

SAR Analysis for "Sulfamide, tetramethyl-": While not a classic kinase inhibitor pharmacophore itself, the sulfonamide group can contribute to binding affinity. However, the simple and flexible nature of "Sulfamide, tetramethyl-" lacks the rigid, extended scaffold typically required for potent and selective kinase inhibition. The methyl groups are unlikely to form specific, high-affinity interactions with the kinase active site. Therefore, "Sulfamide, tetramethyl-" is predicted to have low to no kinase inhibitory activity .

Table 4: Kinase Inhibition (IC₅₀) of Novel Sulfonamides against a Representative Kinase

Novel SulfonamideKinase TargetIC₅₀ (nM)Reference
Compound G EGFR50[Fictional Data]
Compound H VEGFR225[Fictional Data]
Compound I CDK2100[Fictional Data]

Note: The data presented for novel sulfonamides is illustrative and based on typical values found in the literature for active compounds.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Kinase, substrate, and ATP solutions are prepared in an appropriate assay buffer.

  • Compound Addition: Serial dilutions of the test compounds are added to a 384-well plate.

  • Kinase Reaction: The kinase, substrate, and ATP are added to the wells to initiate the reaction. The plate is incubated at room temperature.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: The luminescence signal is measured, and the data is used to calculate the IC₅₀ value for each compound.

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Experimental Workflows

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamide Antibacterial Sulfonamide Sulfonamide->DHPS Inhibition

Mechanism of action for antibacterial sulfonamides.

kinase_inhibition_workflow start Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Incubate at RT (Kinase Reaction) start->reaction detection Add Detection Reagent (e.g., ADP-Glo™) reaction->detection read Measure Luminescence detection->read analysis Calculate IC₅₀ read->analysis

References

Safety Operating Guide

Proper Disposal of Tetramethylsulfamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tetramethylsulfamide, ensuring compliance and laboratory safety.

Safety and Handling Profile

According to the Safety Data Sheet (SDS), Tetramethylsulfamide is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Consequently, it does not have specific federal disposal regulations as a hazardous waste. However, it is crucial to adhere to good laboratory practices and local regulations for chemical disposal.

Key Safety Information:

PropertyValueSource
Physical State Solid Crystalline[1]
Appearance White[1]
Stability Stable under normal conditions[1]
Hazard Classification Not considered hazardous by 2012 OSHA Hazard Communication Standard[1]

Disposal Procedures for Tetramethylsulfamide

Even though Tetramethylsulfamide is not classified as a federally hazardous waste, it should not be disposed of in the regular trash or down the drain without careful consideration and adherence to institutional and local guidelines.

Step 1: Waste Determination and Segregation

  • Confirm Identity: Ensure the waste is solely Tetramethylsulfamide and not mixed with other chemicals. If it is part of a mixture, the entire mixture must be evaluated for hazardous properties.

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local waste disposal regulations. Some jurisdictions may have stricter rules for the disposal of chemical waste, regardless of federal classification.

  • Segregation: Keep Tetramethylsulfamide waste separate from hazardous waste streams to avoid cross-contamination and unnecessary disposal costs.

Step 2: Disposal of Unused or Waste Tetramethylsulfamide

  • Original Container: If possible, store the waste Tetramethylsulfamide in its original container. Ensure the container is in good condition and properly labeled.

  • Labeling: If not in the original container, use a compatible, sealable container and label it clearly with the full chemical name: "Tetramethylsulfamide".

  • Collection: Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[2]

  • Contact EHS: Arrange for pickup and disposal through your institution's EHS program. They will have established procedures for managing non-hazardous chemical waste.

Step 3: Disposal of Empty Containers

Proper disposal of empty containers that once held Tetramethylsulfamide is also important to prevent chemical residues from entering the environment.

  • Thoroughly Empty: Ensure the container is completely empty. Only minimal, or "de minimis," amounts of the chemical should remain.[3][4][5]

  • Rinsing:

    • Triple rinse the container with a suitable solvent (e.g., water, if appropriate for the subsequent use of the container, or another solvent in which Tetramethylsulfamide is soluble).

    • Collect all rinsate as chemical waste.[3][4] The first rinse, in particular, must be collected and disposed of as hazardous waste.[5]

  • Deface Labels: Obliterate, remove, or thoroughly deface the original labels on the container to avoid confusion.[3][4][5]

  • Final Disposal:

    • After rinsing and drying, the container can typically be disposed of as regular laboratory glass or plastic waste.

    • Place rinsed and dried glass in the designated glass disposal container.[3][4][5]

Experimental Workflow for Disposal Decision

The following diagram outlines the decision-making process for the proper disposal of Tetramethylsulfamide.

Tetramethylsulfamide_Disposal_Workflow start Start: Tetramethylsulfamide Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed evaluate_mixture Evaluate entire mixture for hazardous properties. is_mixed->evaluate_mixture Yes pure_substance Pure Tetramethylsulfamide is_mixed->pure_substance No consult_sds Consult Safety Data Sheet (SDS) evaluate_mixture->consult_sds pure_substance->consult_sds is_hazardous Is it classified as hazardous under federal regulations? consult_sds->is_hazardous non_hazardous Determined to be non-hazardous per OSHA 29 CFR 1910.1200 is_hazardous->non_hazardous No follow_hazardous_protocol Follow hazardous waste disposal protocols. is_hazardous->follow_hazardous_protocol Yes consult_local Consult Institutional EHS & Local Regulations non_hazardous->consult_local stricter_rules Are there stricter local or institutional rules? consult_local->stricter_rules stricter_rules->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow non-hazardous chemical waste disposal protocols. stricter_rules->follow_non_hazardous_protocol No dispose_ehs Dispose through EHS chemical waste program. follow_hazardous_protocol->dispose_ehs follow_non_hazardous_protocol->dispose_ehs end End: Proper Disposal dispose_ehs->end

Caption: Decision workflow for the proper disposal of Tetramethylsulfamide.

References

Personal protective equipment for handling Sulfamide, tetramethyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sulfamide, tetramethyl- (CAS No. 3768-63-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Sulfamide, tetramethyl- is a chemical that requires careful handling due to its potential health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment

Proper PPE selection is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Sulfamide, tetramethyl- in various laboratory settings.

Operation/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended.Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Dusting Chemical splash goggles and a face shield.Nitrile gloves (minimum 8 mil thickness). Double-gloving is required.Chemical-resistant lab coat or apron over a standard lab coat.A NIOSH-approved N95 or higher particulate respirator should be used if there is a risk of inhaling dust.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with a particulate filter (N95 or higher) is required. For large spills, a higher level of respiratory protection may be necessary.

Caption: Personal Protective Equipment (PPE) Selection Guide for Sulfamide, tetramethyl-.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Sulfamide, tetramethyl- is crucial for minimizing risks. The following protocol outlines the key steps from preparation to the completion of a procedure.

Preparation:

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Sulfamide, tetramethyl-.

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them within the fume hood.

  • Don PPE: Put on the appropriate PPE as specified in the table above.

Handling:

  • Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid dust inhalation. Use a non-sparking spatula.

  • Solution Preparation: When preparing solutions, slowly add the solid Sulfamide, tetramethyl- to the solvent to prevent splashing.

  • Reactions: Conduct all reactions involving Sulfamide, tetramethyl- in a fume hood. Ensure that the reaction vessel is appropriately secured.

  • Post-Procedure: After completing the experimental work, decontaminate all surfaces and equipment.

Emergency Plan: Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For small spills (less than 5 grams) that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the PPE table.

  • Contain the Spill: For solid spills, you can generally sweep the material up carefully to avoid creating dust.

  • Absorb and Collect: Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of Sulfamide, tetramethyl- and associated waste is essential to protect the environment and comply with regulations.

Waste Disposal Protocol:
  • Waste Characterization: Treat all Sulfamide, tetramethyl- waste, including contaminated labware and PPE, as hazardous waste.

  • Containerization:

    • Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If Sulfamide, tetramethyl- is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("Sulfamide, tetramethyl-"), and the associated hazards (e.g., "Irritant").

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Summary Table
Waste Type Container Labeling Storage Disposal Method
Solid Sulfamide, tetramethyl- Sealed, leak-proof container"Hazardous Waste," "Sulfamide, tetramethyl-," "Irritant"Designated satellite accumulation areaLicensed hazardous waste contractor
Contaminated Labware (e.g., gloves, weighing paper) Sealed, leak-proof container or bag"Hazardous Waste," "Solid Waste Contaminated with Sulfamide, tetramethyl-"Designated satellite accumulation areaLicensed hazardous waste contractor
Solutions of Sulfamide, tetramethyl- Sealed, compatible liquid waste container"Hazardous Waste," "Liquid Waste: Sulfamide, tetramethyl- in [Solvent]," "Irritant"Designated satellite accumulation areaLicensed hazardous waste contractor

Caption: Summary of Waste Disposal Procedures for Sulfamide, tetramethyl-.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of Sulfamide, tetramethyl-.

Safe Handling and Disposal Workflow for Sulfamide, tetramethyl- start Start: Need to Handle Sulfamide, tetramethyl- assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Clean Area) select_ppe->prepare_workspace handle_chemical Handle Chemical (Weighing, Solution Prep) prepare_workspace->handle_chemical experiment_complete Experiment Complete handle_chemical->experiment_complete spill Spill or Exposure Occurs handle_chemical->spill decontaminate Decontaminate Workspace and Equipment experiment_complete->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) decontaminate->segregate_waste label_waste Label Hazardous Waste Containers Correctly segregate_waste->label_waste store_waste Store Waste in Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange for Disposal via EHS store_waste->dispose_waste end End of Process dispose_waste->end emergency_procedures Follow Emergency Procedures (Evacuate, First Aid, Spill Cleanup) spill->emergency_procedures report_incident Report Incident to Supervisor and EHS emergency_procedures->report_incident report_incident->decontaminate

Caption: Workflow for the safe handling and disposal of Sulfamide, tetramethyl-.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamide, tetramethyl-
Reactant of Route 2
Reactant of Route 2
Sulfamide, tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.